Product packaging for Myricetin 3-O-galactoside(Cat. No.:CAS No. 15648-86-9)

Myricetin 3-O-galactoside

Cat. No.: B191946
CAS No.: 15648-86-9
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-MGMURXEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myricetin 3-O-beta-D-galactopyranoside is a glycosyloxyflavone that is myricetin with a beta-D-galactosyl residue attached at position 3. It has a role as a metabolite. It is a beta-D-galactoside, a monosaccharide derivative, a pentahydroxyflavone and a glycosyloxyflavone. It is functionally related to a beta-D-galactose and a myricetin.
Myricetin 3-galactoside has been reported in Camellia sinensis, Trifolium pannonicum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O13 B191946 Myricetin 3-O-galactoside CAS No. 15648-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-MGMURXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166087
Record name Myricetin 3-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15648-86-9
Record name Myricetin 3-O-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15648-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricetin 3-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricetin 3-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 201 °C
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Myricetin 3-O-galactoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Myricetin 3-O-galactoside, a vital flavonoid glycoside, has garnered significant attention within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the established methodologies for its extraction and isolation. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for the procurement and purification of this compound for further investigation and application. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this promising natural product.

Introduction

This compound belongs to the flavonol subclass of flavonoids, characterized by a myricetin aglycone linked to a galactose sugar moiety at the 3-hydroxyl position. Its chemical structure contributes to its potent biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. The efficient isolation of this compound in high purity is a critical first step for any preclinical and clinical research. This guide aims to provide the necessary technical information to achieve this.

Natural Sources of this compound

This compound is distributed across various plant species. The selection of the plant source is a crucial factor that influences the yield and the complexity of the isolation process. The following table summarizes some of the prominent natural sources of this compound.

Plant SpeciesFamilyPlant PartReference(s)
Myrtus communis (Common Myrtle)MyrtaceaeLeaves[1][2][3]
Davilla ellipticaDilleniaceaeAerial Parts/Leaves[4]
Rhododendron dauricumEricaceaeNot Specified[5]
Mimusops laurifoliaSapotaceaeLeaves
Myrica cerifera (Wax Myrtle)MyricaceaeRoot Barks
Pouteria ramifloraSapotaceaeLeaves
Vaccinium oxycoccos (Small Cranberry)EricaceaeFruit

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and chromatography. The general workflow is depicted in the diagram below.

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Dried Leaves) extraction Solvent Extraction (e.g., Ethanol, Methanol, Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Optional) crude_extract->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chromatography hplc Preparative RP-HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key stages of isolation and purification. These protocols are synthesized from various literature sources and represent common methodologies.

Objective: To extract a broad range of phytochemicals, including this compound, from the plant matrix.

Protocol: Ultrasound-Assisted Extraction of Myrtus communis Leaves

  • Preparation of Plant Material: Air-dry the leaves of Myrtus communis at room temperature and grind them into a fine powder.

  • Extraction Solvent: Prepare an 80% aqueous methanol solution.

  • Extraction Procedure:

    • Mix the powdered leaves with the extraction solvent in a solid-to-liquid ratio of 1:10 (w/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Following sonication, stir the mixture for 24 hours at room temperature, protected from light.

    • Perform a second sonication for 30 minutes.

  • Filtration: Filter the mixture through gravity filtration, followed by vacuum filtration to remove the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting concentrated material is the crude extract.

Objective: To perform a preliminary separation of the crude extract to enrich the fraction containing this compound.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (100-200 mesh) as the adsorbent.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system involves a step-wise gradient of chloroform and methanol.

    • Begin with 100% chloroform.

    • Gradually increase the polarity by introducing methanol in increasing proportions (e.g., 9:1, 8:2, 7:3, 1:1 chloroform:methanol, v/v).

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a similar TLC profile corresponding to this compound.

Protocol: Sephadex LH-20 Column Chromatography

  • Stationary Phase: Use Sephadex LH-20, a size-exclusion chromatography medium suitable for the separation of flavonoids.

  • Column Packing: Swell the Sephadex LH-20 in the mobile phase (typically methanol) and pack it into a column.

  • Sample Loading: Dissolve the enriched fraction from the previous step in a small volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase (e.g., 100% methanol) under gravity flow.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to pool the fractions containing this compound.

Objective: To achieve high-purity isolation of this compound from the enriched fractions.

Protocol: Reversed-Phase Preparative HPLC

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

  • Stationary Phase: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol

  • Elution Gradient: The specific gradient will need to be optimized based on the analytical HPLC profile of the enriched fraction. A general gradient could be:

    • 0-10 min: 5-15% B

    • 10-25 min: 15-25% B

    • 25-40 min: 25-50% B

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: Monitor the elution at a wavelength where this compound has strong absorbance (typically around 254 nm or 360 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The yield of this compound can vary significantly depending on the natural source, geographical location, harvesting time, and the extraction and purification methods employed. The following table provides some available quantitative data.

Natural SourceExtraction MethodPurification MethodYield/ConcentrationReference(s)
Myrtus communisUltrasound-Assisted (80% Methanol)Not specified for pure compound10.81 ± 0.02% (crude extract yield from leaves)[6]
Myrica rubraUltrasound-Assisted DESMacroporous Resin22.47 mg/g (myricetin)[7]
Davilla ellipticaEthanolic ExtractBioguided fractionationID50 = 0.26 mg/kg (in vivo antinociceptive activity)[4]
Rhododendron adamsii70% EthanolHPLC1.1% (myricetin in leaves)
Rhododendron luteumMethanolHPLC-ESI-MS/MS56.404 ± 1.589 mg/g DE (myricetin in one fraction)[8]

Note: Data on the specific yield of pure this compound is limited in the reviewed literature. Many studies report the yield of the crude extract or the concentration of the aglycone, myricetin.

Biological Activity and Signaling Pathways

Myricetin and its glycosides, including this compound, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

Inhibition of the MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular responses. Myricetin has been demonstrated to inhibit the activation of key components of this pathway, such as p38, ERK, and JNK, thereby suppressing downstream inflammatory responses.

G cluster_pathway MAPK/AP-1 Signaling Pathway ext_stimuli External Stimuli (e.g., UV Radiation) mapkkk MAPKKK ext_stimuli->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, ERK, JNK) mapkk->mapk ap1 AP-1 (c-Fos, c-Jun) mapk->ap1 inflammation Inflammatory Response ap1->inflammation myricetin This compound myricetin->mapk Inhibits

Figure 2: Inhibition of the MAPK/AP-1 signaling pathway by this compound.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Myricetin has been shown to inhibit this pathway at multiple points, leading to the induction of apoptosis and autophagy in cancer cells.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth myricetin This compound myricetin->pi3k Inhibits myricetin->akt Inhibits

References

Chemical structure and properties of Myricetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-galactoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its antioxidant and anti-inflammatory effects are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, also known as gmelinoside I, is a flavonoid consisting of the aglycone myricetin linked to a galactose sugar moiety at the 3-hydroxyl position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(3,4,5-trihydroxyphenyl)-5,7-dihydroxy-3-(β-D-galactopyranosyloxy)-4H-chromen-4-one[1]
Synonyms Myricetin 3-O-β-D-galactopyranoside, Myricetin 3-galactoside, Gmelinoside I[2]
CAS Number 15648-86-9[2]
Molecular Formula C₂₁H₂₀O₁₃[3]
Molecular Weight 480.38 g/mol [3]
Appearance Yellow powder[4]
Melting Point 196-198 °C[5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[2][6]
XLogP3 1.56[5]
Hydrogen Bond Donor Count 9[5]
Hydrogen Bond Acceptor Count 13[5]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR (CD₃OD) Aromatic Protons (Myricetin): δ 6.20 (1H, d, J=2.0 Hz, H-6), 6.40 (1H, d, J=2.0 Hz, H-8), 7.33 (2H, s, H-2', H-6'). Galactose Protons: Anomeric proton at δ 5.25 (1H, d, J=7.8 Hz, H-1''). Other sugar protons between δ 3.40 and 3.90.[7]
¹³C NMR Aromatic Carbons (Myricetin): Signals observed between δ 94.0 and 165.0. Galactose Carbons: Signals observed between δ 61.0 and 104.0.[8]
UV-Vis (Methanol) λmax at approximately 260 and 350 nm.[9]
FT-IR (KBr) Characteristic peaks for O-H stretching (~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600, 1500 cm⁻¹), and C-O stretching (~1080 cm⁻¹).[10][11]
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 479.[12]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and inhibit pro-oxidant enzymes.[13]

Antioxidant_Mechanism M3G This compound ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) M3G->ROS Scavenges XO Xanthine Oxidase M3G->XO Inhibits Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress XO->ROS Produces

Antioxidant mechanism of this compound.
Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and enzymes.

Anti_inflammatory_Pathway cluster_mapk MAPK/AP-1 Pathway cluster_tgfb TGFβ/Smad Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK (p38, ERK, JNK) Inflammatory_Stimuli->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) AP1->Pro_inflammatory_Genes TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad Proteins TGFBR->Smad Anti_inflammatory_Response Anti-inflammatory & Tissue Repair Genes Smad->Anti_inflammatory_Response M3G This compound M3G->MAPK Inhibits M3G->Smad Activates

Modulation of MAPK/AP-1 and TGFβ/Smad pathways.

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol describes a general method for the isolation of this compound from a plant source, such as Myrica esculenta leaves.[5][14]

Isolation_Workflow start Plant Material (e.g., dried leaves) extraction Maceration with Acetone start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Acetone Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Fractions with Similar Rf tlc->pooling purified_compound Purified this compound pooling->purified_compound

Workflow for the isolation of this compound.

Methodology:

  • Extraction: Macerate the dried and powdered plant material (e.g., 100 g) with a suitable solvent like acetone or methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing more polar solvents like ethyl acetate and methanol. A typical gradient could be:

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

      • Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1, 8:2, 1:1)

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1). Visualize the spots under UV light.

  • Purification: Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard) and concentrate to yield purified this compound. Further purification can be achieved using techniques like preparative HPLC if necessary.[15]

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the sample solution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the reduction of the pre-formed ABTS radical cation.

Methodology:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of concentrations of this compound in methanol.

  • Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as for the DPPH assay.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that generates superoxide radicals.[13]

Methodology:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding xanthine oxidase enzyme solution.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the formation of uric acid by monitoring the increase in absorbance at 295 nm.

  • Allopurinol is a commonly used positive control.

  • Calculate the percentage of inhibition of xanthine oxidase activity.

This assay evaluates the inhibitory effect of a compound on the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Methodology:

  • A commercial COX-2 inhibitor screening kit can be used for this assay.

  • The assay is typically based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product of the COX reaction.

  • Prepare the reaction mixture containing COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • Measure the fluorescence or absorbance kinetically.

  • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Calculate the percentage of COX-2 inhibition.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its chemical characteristics, biological activities, and relevant experimental protocols. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological potential of this versatile flavonoid glycoside.

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Myricetin 3-O-galactoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin 3-O-galactoside, a vital flavonoid glycoside, is a subject of intense scientific scrutiny due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biosynthesis in plants is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Phenylpropanoid Pathway: Laying the Foundation

The journey to this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA, the primary precursor for a vast array of phenolic compounds, including flavonoids.

The Flavonoid Biosynthesis Pathway: Core Synthesis of Myricetin

The synthesis of the myricetin aglycone is a multi-step enzymatic process that starts with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. The key enzymes and reactions in this pathway are detailed below.

Key Enzymes and their Kinetic Properties

The efficient synthesis of myricetin is governed by the coordinated action of several key enzymes. While comprehensive kinetic data for every enzyme across all relevant plant species is not exhaustively available, the following table summarizes known kinetic parameters for some of the crucial enzymes in the pathway.

EnzymeAbbreviationSubstrate(s)K_m_ (µM)V_max_ (nmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Plant Source
Phenylalanine Ammonia-LyasePALL-Phenylalanine38 - 270--8.5 - 9.030-40Petroselinum crispum
Cinnamate-4-hydroxylaseC4Htrans-Cinnamic acid~10--7.530Pisum sativum
4-Coumarate:CoA Ligase4CLp-Coumaric acid50 - 200--7.0 - 8.030-40Nicotiana tabacum
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoA0.7, 3.51.20.087.5 - 8.030Medicago sativa
Chalcone IsomeraseCHINaringenin chalcone35--7.530Petunia hybrida
Flavanone 3-HydroxylaseF3HNaringenin25--7.030Petunia hybrida
Flavonoid 3'-HydroxylaseF3'HDihydrokaempferol~5-10--7.530Petunia hybrida
Flavonoid 3',5'-HydroxylaseF3'5'HDihydrokaempferol, Dihydroquercetin4.33, -8.54, --7.530Camellia sinensis[1]
Flavonol SynthaseFLSDihydromyricetin~50--7.030Citrus unshiu
UDP-galactose:flavonoid 3-O-glycosyltransferaseUFGTMyricetin, UDP-galactose20, 500--8.530Morella rubra[2]

Note: Kinetic parameters can vary significantly depending on the plant species, isoenzyme, and experimental conditions. The data presented here is a representative summary from various studies.

Biosynthesis Pathway of Myricetin

The sequential conversion of precursors to myricetin is depicted in the following pathway diagram.

Myricetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Myricetin Myricetin Dihydromyricetin->Myricetin FLS Glycosylation Myricetin Myricetin This compound This compound Myricetin->this compound UDP-galactose:flavonoid 3-O-glycosyltransferase UDP-galactose UDP-galactose UDP-galactose->this compound UDP UDP This compound->UDP Experimental_Workflow Plant_Material Plant Material (e.g., leaves, flowers) Extraction Flavonoid Extraction (80% Methanol) Plant_Material->Extraction HPLC_Analysis HPLC-PDA Analysis Extraction->HPLC_Analysis Quantification Quantification of Myricetin & this compound HPLC_Analysis->Quantification Enzyme_Source Enzyme Source (Plant tissue or recombinant expression) Protein_Extraction Protein Extraction/ Purification Enzyme_Source->Protein_Extraction Enzyme_Assays Enzyme Assays (CHS, F3'5'H, UFGT) Protein_Extraction->Enzyme_Assays Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assays->Kinetic_Analysis

References

Biological activity of Myricetin 3-O-galactoside literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Myricetin 3-O-galactoside

Introduction

This compound is a flavonoid, specifically a flavonol glycoside, that is found in various plants, including Myrtus communis and Davilla elliptica.[1][2] As a glycoside derivative of myricetin, it exhibits a range of biological activities that are of significant interest to researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, antinociceptive, anti-photoaging, and cytotoxic effects. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and signaling pathway diagrams to facilitate a deeper understanding of its mechanisms of action.

Antioxidant and Antigenotoxic Activity

This compound has demonstrated significant antioxidant properties through various mechanisms, including the inhibition of oxidative enzymes, scavenging of free radicals, and modulation of gene expression related to cellular defense.[1][3][4][5][6]

Quantitative Data on Antioxidant Activity
Biological ActivityAssayTest SystemResultReference
Lipid Peroxidation InhibitionThiobarbituric acid reactive substances (TBARS)Cell-free assayIC50: 160 µg/mL[3][4][5][6]
Xanthine Oxidase (XO) InhibitionSpectrophotometric measurement of uric acid formationCell-free assay57% inhibition at 100 µg/mL[4][7][8]
CytotoxicityMTT AssayK562 cellsIC50: 220 µg/mL[8]
MDA Formation InhibitionThiobarbituric acid reactive substances (TBARS)H₂O₂-induced K562 cellsDose-dependent inhibition at 110, 220, and 440 µg/mL[8]
Experimental Protocols
  • Xanthine Oxidase (XO) Inhibition Assay: The activity of XO is determined spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The reaction mixture contains phosphate buffer, xanthine, the test compound (this compound), and xanthine oxidase. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound.

  • Lipid Peroxidation Assay: Lipid peroxidation is typically assessed by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored complex. The absorbance of this complex is measured spectrophotometrically at 532 nm. The IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, is then determined.

  • Antigenotoxic Activity Assessment (SOS Chromotest and Comet Assay): The SOS chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage. The Comet assay, or single-cell gel electrophoresis, is used to detect DNA damage at the level of individual eukaryotic cells. This compound has been shown to inhibit the mutagenicity induced by compounds like nifuroxazide, aflatoxin B1, and hydrogen peroxide in these assays.[4][9]

Furthermore, cDNA microarray analysis has revealed that this compound can modulate the expression of genes involved in the oxidative stress response (e.g., GPX1, TXN) and DNA damage repair (e.g., XPC, LIG4, XRCC5).[4]

Experimental Workflow for Antioxidant Activity Assessment

G cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays Compound This compound XO_Assay Xanthine Oxidase Inhibition Assay Compound->XO_Assay Lipid_Perox Lipid Peroxidation Inhibition Assay Compound->Lipid_Perox DPPH_Scavenging DPPH Radical Scavenging Assay Compound->DPPH_Scavenging XO_Inhibition_Data XO_Inhibition_Data XO_Assay->XO_Inhibition_Data Quantitative Data (% Inhibition) IC50_Data IC50_Data Lipid_Perox->IC50_Data Quantitative Data (IC50 Value) Cell_Culture Cell Culture (e.g., K562 cells) H2O2_Induction Induction of Oxidative Stress (e.g., with H₂O₂) Cell_Culture->H2O2_Induction MDA_Measurement Measurement of MDA H2O2_Induction->MDA_Measurement Gene_Expression Gene Expression Analysis (cDNA Microarray) H2O2_Induction->Gene_Expression MDA_Inhibition_Data MDA_Inhibition_Data MDA_Measurement->MDA_Inhibition_Data Quantitative Data (% Inhibition) Gene_Modulation_Data Gene_Modulation_Data Gene_Expression->Gene_Modulation_Data Modulated Genes

Caption: Workflow for assessing the antioxidant activity of this compound.

Anti-inflammatory and Antinociceptive Activities

This compound exhibits both anti-inflammatory and antinociceptive (pain-relieving) properties, which appear to be mediated through the inhibition of the nitrergic pathway.[2][7][10]

Quantitative Data on Anti-inflammatory Activity
Biological ActivityAssayTest SystemTreatmentResultReference
Anti-inflammatoryCarrageenan-induced paw edemaSwiss mice0.26 and 0.78 mg/kgReduction in paw edema[8]
AntinociceptiveFormalin test (inflammatory phase)Swiss miceDose-dependentInhibition of paw licking[2][8]
COX-2 InhibitionELISAUVA-irradiated HaCaT keratinocytes25 µM51.7% decrease[11]
iNOS InhibitionWestern Blot/ELISAUVA-irradiated HaCaT keratinocytes25 µM55.9% decrease[11]
TNF-α InhibitionELISAUVA-irradiated HaCaT keratinocytes25 µM66.6% decrease[11]
IL-1β InhibitionELISAUVA-irradiated HaCaT keratinocytes25 µM52.6% decrease[11]
IL-6 InhibitionELISAUVA-irradiated HaCaT keratinocytes25 µM81.3% decrease[11]
Experimental Protocols
  • Carrageenan-Induced Paw Edema: This is a standard in vivo model for evaluating acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a mouse, causing localized edema. The volume of the paw is measured at various time points after the injection. The anti-inflammatory effect of this compound is determined by its ability to reduce the carrageenan-induced increase in paw volume compared to a control group.

  • Formalin Test: This is a model of nociception and is used to assess analgesic activity. Formalin is injected into the paw of a mouse, which elicits a biphasic pain response: an early neurogenic phase and a later inflammatory phase. The time the animal spends licking the injected paw is recorded. This compound has been shown to inhibit the inflammatory phase of this test.[2][8]

Signaling Pathway for Anti-inflammatory and Antinociceptive Effects

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) NOS Nitric Oxide Synthase (iNOS) Inflammatory_Stimulus->NOS activates Myricetin_3_O_galactoside This compound Myricetin_3_O_galactoside->NOS inhibits L_Arginine L-Arginine L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO produces Inflammation Inflammation NO->Inflammation Nociception Nociception NO->Nociception

Caption: Proposed mechanism of this compound's anti-inflammatory and antinociceptive effects.

Anti-Photoaging Activity

This compound has shown protective effects against UVA-induced skin damage, a process known as photoaging. Its mechanism involves the modulation of key signaling pathways that regulate extracellular matrix proteins and inflammation.[11]

Quantitative Data on Anti-Photoaging Effects
Biological ActivityAssayTest SystemTreatmentResultReference
MMP-1 InhibitionWestern Blot/ELISAUVA-irradiated Human Dermal Fibroblasts (HDFs)25 µM47.5% decrease in protein levels[11]
Collagen ProductionWestern Blot/ELISAUVA-irradiated HDFs25 µM39.2% increase in collagen levels[11]
Experimental Protocols
  • Cell Culture and UVA Irradiation: Human dermal fibroblasts (HDFs) or HaCaT keratinocytes are cultured and then exposed to a specific dose of UVA radiation (e.g., 10 J/cm²).

  • Treatment: Following irradiation, the cells are treated with various concentrations of this compound.

  • Analysis of Protein Expression: The expression levels of matrix metalloproteinase-1 (MMP-1) and type I procollagen are quantified using techniques like Western blotting or ELISA.

  • Signaling Pathway Analysis: The phosphorylation status of key proteins in the MAPK (p38, ERK, JNK) and TGF-β/Smad pathways is assessed by Western blotting to elucidate the mechanism of action.

Signaling Pathway for Anti-Photoaging Effects

G cluster_UVA UVA Irradiation cluster_MAPK MAPK/AP-1 Pathway cluster_TGF TGF-β/Smad Pathway UVA UVA ROS ROS Generation UVA->ROS MAPK MAPK (p38, ERK, JNK) ROS->MAPK activates AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 activates MMP1 MMP-1 Expression AP1->MMP1 increases Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation leads to TGFb TGF-β Receptor Smad Smad 2/3 TGFb->Smad activates Collagen Type I Procollagen Synthesis Smad->Collagen increases Myricetin_3_O_galactoside This compound Myricetin_3_O_galactoside->MAPK inhibits Myricetin_3_O_galactoside->TGFb activates

Caption: Signaling pathways involved in the anti-photoaging effects of this compound.

Conclusion

This compound is a multifunctional natural compound with promising therapeutic potential. Its well-documented antioxidant and antigenotoxic activities provide a strong basis for its protective effects against cellular damage. The anti-inflammatory and antinociceptive properties, mediated through the inhibition of the iNOS pathway, suggest its potential use in managing inflammatory conditions and pain. Furthermore, its ability to counteract the detrimental effects of UVA radiation on the skin by modulating the MAPK and TGF-β/Smad signaling pathways highlights its potential in dermatology and cosmetics for anti-aging applications. While the cytotoxic effects of its aglycone, myricetin, are more extensively studied, the data on this compound's activity against certain cancer cell lines warrants further investigation. This comprehensive overview of its biological activities, supported by quantitative data and mechanistic insights, should serve as a valuable resource for researchers and professionals in drug discovery and development.

References

The Occurrence and Biological Significance of Myricetin 3-O-galactoside in Davilla elliptica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the presence, isolation, and biological activity of the flavonoid, myricetin 3-O-galactoside, in the medicinal plant Davilla elliptica. This document is intended to serve as a comprehensive resource, detailing the current scientific understanding of this compound's significance and potential therapeutic applications.

Introduction

Davilla elliptica St. Hil., a plant species native to the Brazilian Cerrado, has a rich history in traditional medicine, where it is utilized for its anti-inflammatory, analgesic, and gastroprotective properties.[1] Phytochemical investigations into this plant have led to the identification of several bioactive compounds, among which the flavonoid glycoside, this compound, has emerged as a molecule of significant interest. This guide will focus on the scientific evidence supporting the occurrence of this compound in D. elliptica, the methodologies for its extraction and isolation, its quantitative presence, and its established biological activities, with a particular focus on its antinociceptive and anti-inflammatory mechanisms.

Quantitative Data on this compound in Davilla elliptica

While the presence of this compound in Davilla elliptica is well-documented through chromatographic and spectroscopic techniques[2], specific quantitative data on its concentration in various parts of the plant remains limited in the currently available scientific literature. However, qualitative analysis via High-Performance Liquid Chromatography (HPLC) confirms its presence in the leaves of the plant.[2]

For the purpose of context and comparison, a study on a different plant species, Pouteria ramiflora, reported the concentration of myricetin-3-O-β-D-galactopyranoside in its hydroalcoholic leaf extract to be 13.55 mg/g.[2] It is important to note that this value is not directly transferable to D. elliptica and highlights the need for further quantitative studies on this specific plant.

The following table summarizes the available information on the extraction yields of different fractions from D. elliptica leaves, which provides an indirect measure of the distribution of compounds.

Plant MaterialExtraction/FractionationYield (%)Reference
Davilla elliptica LeavesEthyl Acetate Fraction2.243[3]

Further research is required to determine the precise concentration of this compound within these fractions and in the whole plant material.

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and identification of this compound from Davilla elliptica, as cited in the scientific literature.

Plant Material Collection and Preparation
  • Collection: Aerial parts of Davilla elliptica were collected in Porto Nacional, Tocantins State, Brazil.

  • Authentication: The plant material was authenticated by a qualified botanist and a voucher specimen (e.g., 4583) was deposited in a herbarium.

  • Preparation: The collected aerial parts were air-dried and powdered.

Extraction
  • Solvent Extraction: The powdered plant material (1.0 kg) was exhaustively extracted with ethanol (8 L) at room temperature for one week.[1]

  • Solvent Removal: The solvent was evaporated at 60°C under reduced pressure to yield the crude ethanol extract.[1]

Bio-guided Fractionation and Isolation

A bioguided fractionation approach has been successfully used to isolate this compound, guided by its antinociceptive activity.[1]

  • Initial Fractionation: The crude ethanolic extract was subjected to percolation through silica gel and partitioned between immiscible solvents of increasing polarity (e.g., ethyl acetate and methanol).[1]

  • Column Chromatography: The active fraction (methanolic fraction) was further purified by successive column chromatography over Sephadex LH-20.[1]

  • Preparative HPLC: The final purification was achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure myricetin-3-O-β-galactopyranoside.[1]

High-Speed Counter-Current Chromatography (HSCCC)

An alternative and efficient method for the preparative separation of flavonoid monoglucosides from the aerial parts of D. elliptica involves High-Speed Counter-Current Chromatography (HSCCC).

  • Solvent System: An optimized two-phase solvent system composed of ethyl acetate-n-propanol-water (140:8:80, v/v/v) was employed.

  • Separation: This method allowed for the successful separation of flavonoid glycosides with a purity higher than 95% in approximately 3 hours.

Structure Elucidation

The identification of the isolated compound as this compound was confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy were used to determine the chemical structure.

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PAD): This technique was used to confirm the purity and identity of the compound by comparing its retention time and UV spectrum with a known standard.[2] An analytical HPLC chromatogram of compounds isolated from the leaves of D. elliptica is available in the literature, where myricetin-3-O-β-D-galactopyranoside is identified as peak 3.[2]

Biological Activity and Signaling Pathways

This compound isolated from Davilla elliptica has demonstrated significant antinociceptive and anti-inflammatory activities.

Antinociceptive and Anti-inflammatory Effects
  • In vivo studies: Oral administration of this compound produced a significant, dose-dependent inhibition of the inflammatory phase of the formalin test in mice.[1]

  • Potency: The compound was found to be a considerably more potent antinociceptive agent than the reference drug, diclofenac.[1]

Mechanism of Action: Involvement of the Nitrergic System

The antinociceptive and anti-inflammatory effects of this compound are linked to the peripheral inhibition of the nitric oxide (NO) pathway.

  • Inhibition of iNOS: The compound's effects are primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade that produces large amounts of NO.

  • Experimental Evidence: Studies have shown that the antinociceptive effect of this compound is absent in iNOS knockout mice, confirming the crucial role of this enzyme. Furthermore, the compound led to a reduction in nitrite concentration in the paws of mice.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis plant_material Davilla elliptica (Aerial Parts) powdered_material Air-dried and Powdered Material plant_material->powdered_material extraction Ethanol Extraction (Room Temperature, 1 week) powdered_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Bioguided Fractionation (Silica Gel, Solvent Partitioning) crude_extract->fractionation active_fraction Active Methanolic Fraction fractionation->active_fraction column_chrom Sephadex LH-20 Column Chromatography active_fraction->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc pure_compound This compound (>95% purity) prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, HPLC-PAD) pure_compound->structure_elucidation

Caption: Bioguided isolation workflow for this compound.

Signaling Pathway

signaling_pathway inflammatory_stimuli Inflammatory Stimuli macrophage Macrophage / Other Immune Cells inflammatory_stimuli->macrophage inos_induction Induction of iNOS macrophage->inos_induction inos iNOS inos_induction->inos myricetin This compound (from Davilla elliptica) myricetin->inos Inhibition l_arginine L-Arginine l_arginine->inos no_production Nitric Oxide (NO) Production inos->no_production   inflammation_pain Inflammation & Pain no_production->inflammation_pain

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

This compound is a key bioactive constituent of Davilla elliptica with potent antinociceptive and anti-inflammatory properties. Its mechanism of action, involving the inhibition of the nitric oxide pathway via iNOS, presents a promising avenue for the development of novel therapeutic agents for inflammatory conditions. While its presence in the plant is confirmed, further research is warranted to quantify its concentration in different plant parts and to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a foundation for future research and development efforts focused on this promising natural product.

References

An In-depth Technical Guide to Myricetin 3-O-galactoside: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plants, including those of the Myrtus and Myrica genera.[1][2][3] As a derivative of the aglycone myricetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its known biological activities with associated signaling pathways, and presents relevant experimental protocols for its study.

Physical and Chemical Properties

This compound is a solid, yellow powder.[2][5] Its structure consists of a myricetin backbone with a β-D-galactosyl residue attached at the 3-position.[5] This glycosylation influences its solubility and bioavailability compared to its aglycone, myricetin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₃[1][5]
Molecular Weight 480.38 g/mol [5][6][7]
CAS Number 15648-86-9[1][6]
Melting Point 198-201 °C[5]
Boiling Point 957.8 ± 65.0 °C at 760 mmHg
Density 2.0 ± 0.1 g/cm³
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[1][2][3] Slightly soluble or insoluble at <1 mg/ml in some solvents.[6][1][2][3][6]
Appearance Yellow powder[2]
Storage -20°C, protected from light[7]

Biological Activities and Signaling Pathways

This compound has demonstrated several significant biological activities, which are of interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant.[4] It exhibits free radical scavenging properties and can inhibit lipid peroxidation, with an IC50 value of 160 μg/mL for the latter.[4][6][8] It also inhibits the activity of xanthine oxidase, an enzyme that generates reactive oxygen species.[4][8] At a concentration of 100 µg/ml, it has been shown to inhibit xanthine oxidase activity by 57%.[8]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage M3G This compound M3G->ROS Scavenges XO Xanthine Oxidase M3G->XO Inhibits Lipid_Peroxidation Lipid Peroxidation M3G->Lipid_Peroxidation Inhibits XO->ROS Generates Lipid_Peroxidation->Cellular_Damage

Caption: Antioxidant mechanisms of this compound.

Anti-inflammatory Effects

This compound has shown anti-inflammatory properties.[2] In UVA-irradiated human keratinocytes (HaCaT cells), it was found to decrease the production of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, IL-1β, and IL-6.[9] This anti-inflammatory action is partly mediated through the repression of the MAPK/AP-1 signaling pathway.[9] Furthermore, its anti-inflammatory effects have been linked to the peripheral inhibition of nitric oxide synthesis, primarily through the inducible nitric oxide synthase (iNOS).[2][10]

Anti_inflammatory_Pathway UVA UVA Irradiation MAPK MAPK Activation (p38, ERK, JNK) UVA->MAPK M3G This compound M3G->MAPK Inhibits AP1 AP-1 Activation MAPK->AP1 Pro_inflammatory Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory

Caption: MAPK/AP-1 signaling pathway in inflammation.

In human dermal fibroblasts, this compound has been shown to activate the TGFβ/Smad pathway, which plays a role in extracellular matrix homeostasis and counteracting the effects of photoaging.[9]

TGFb_Smad_Pathway M3G This compound TGFb_R TGFβ Receptor M3G->TGFb_R Activates Smad2_3 Smad2/3 TGFb_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Collagen_Synth Collagen Synthesis Nucleus->Collagen_Synth Promotes Transcription

Caption: Activation of the TGFβ/Smad pathway.

Anticancer Potential

While much of the research on anticancer effects has focused on the aglycone, myricetin, the mechanisms are likely relevant to this compound following hydrolysis. Myricetin has been shown to modulate several signaling pathways implicated in cancer, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[11][12] It can induce apoptosis and autophagy in cancer cells by inhibiting these pathways.[11][12] this compound has been reported to be cytotoxic to K562 leukemia cells with an IC50 of 220 µg/ml.[1][3]

Anticancer_Signaling_Pathway Myricetin Myricetin (from M3G hydrolysis) PI3K PI3K Myricetin->PI3K Inhibits Apoptosis Apoptosis Myricetin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.[13]

Workflow:

DPPH_Workflow Start Start Prepare_Sample Prepare this compound solutions of varying concentrations Start->Prepare_Sample Mix Mix 100 μL of sample with 100 μL of DPPH solution in a 96-well plate Prepare_Sample->Mix Prepare_DPPH Prepare a 600 μM DPPH radical solution in ethanol Prepare_DPPH->Mix Incubate Incubate in the dark for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm using a microplate reader Incubate->Measure Calculate Calculate the percentage of DPPH radical scavenging activity Measure->Calculate End End Calculate->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Myricetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antinociceptive activities.[1][2] These attributes make it a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant sources. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of myricetin derivatives, including this compound. This data can be used to compare the efficiency of different methods and plant sources.

Plant SourceExtraction MethodCompoundYieldPurityReference
Acacia mearnsii leavesUltrasonic-assisted extraction with 80% aqueous methanolMyricitrin (a related compound)7.3 mg/g of crude extract98.4%[3]
Acacia mearnsii leavesUltrasonic-assisted extraction with 80% aqueous methanolMyricetin-3-O-glucoside (a related compound)1.8 mg/g of crude extract>95%[3]
Myrtle seedsNot specifiedMyricetin 3-O-galactopyranosideQuantifiedNot specified

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction from Plant Leaves

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant leaves, adapted from methodologies used for Acacia mearnsii.[3]

Materials:

  • Dried and powdered plant leaves

  • 80% aqueous methanol (v/v)

  • Ultrasonic bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried and powdered plant leaves.

  • Add the powdered leaves to a 2 L beaker.

  • Add 1 L of 80% aqueous methanol to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate at 60°C for 75 minutes.[3]

  • After the first extraction, filter the mixture through filter paper to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue with another 1 L of 80% aqueous methanol under the same conditions to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC

This protocol outlines a multi-step purification process for isolating this compound from a crude plant extract, based on methods for purifying flavonoids.[3][4]

Part A: Macroporous Adsorbent Resin Column Chromatography

Materials:

  • Crude plant extract

  • Macroporous adsorbent resin (e.g., AB-8)

  • Ethanol (various concentrations)

  • Deionized water

  • Glass column

Procedure:

  • Dissolve the crude extract in a minimal amount of 10% ethanol.

  • Pack a glass column with macroporous adsorbent resin, pre-equilibrated with deionized water.

  • Load the dissolved crude extract onto the column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).

  • Collect fractions of 50 mL each.

  • Analyze the fractions for the presence of flavonoids using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing the highest concentration of the target compound.

  • Concentrate the pooled fractions using a rotary evaporator.

Part B: Sephadex LH-20 Column Chromatography

Materials:

  • Partially purified flavonoid fraction from Part A

  • Sephadex LH-20

  • Methanol

  • Glass column

Procedure:

  • Dissolve the concentrated fraction from the macroporous resin chromatography in a small volume of methanol.

  • Pack a glass column with Sephadex LH-20, pre-swollen in methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor using TLC or analytical HPLC.

  • Pool the fractions containing this compound.

  • Evaporate the solvent to obtain a more purified fraction.

Part C: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Purified fraction from Part B

  • Preparative RP-HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid, optional)

  • Fraction collector

Procedure:

  • Dissolve the purified fraction in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative RP-HPLC system with a suitable gradient program. A typical gradient might be 10-50% acetonitrile in water over 40 minutes.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 350 nm).

  • Collect the peak corresponding to this compound using a fraction collector.

  • Confirm the purity of the collected fraction using analytical HPLC.

  • Lyophilize or evaporate the solvent from the pure fraction to obtain solid this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material extraction Ultrasonic-Assisted Solvent Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin sephadex Sephadex LH-20 Column Chromatography macroporous_resin->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_compound Pure Myricetin 3-O-galactoside prep_hplc->pure_compound

Caption: Workflow for Extraction and Purification.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., UVA) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response stimulus UVA Radiation mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb ecm_degradation MMP-1 Expression mapk->ecm_degradation inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2, iNOS nfkb->inflammation tgfb TGFβ/Smad Pathway collagen_synthesis Type I Procollagen Synthesis tgfb->collagen_synthesis myricetin This compound myricetin->mapk Inhibits myricetin->nfkb Inhibits myricetin->tgfb Activates

Caption: Anti-inflammatory Signaling Pathway.

References

Application Note: Quantitative Analysis of Myricetin 3-O-galactoside by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin 3-O-galactoside (M3G), a naturally occurring flavonoid glycoside, is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anti-photoaging properties.[1][2] Found in various plants, M3G is of great interest in pharmaceutical and nutraceutical research.[3] A robust, sensitive, and selective analytical method is crucial for its accurate quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique renowned for its high sensitivity and specificity.[4]

Principle

This method utilizes the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the detection sensitivity of a triple quadrupole (QqQ) mass spectrometer. The sample is first subjected to chromatographic separation on a C18 reversed-phase column. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing matrix interference and ensuring accurate quantification.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥85% purity), Internal Standard (IS) such as Kaempferol.[5]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98% purity).

  • Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuge, ultrasonic bath, SpeedVac concentrator, vortex mixer.[6]

Sample Preparation (from Plant Material)

This protocol is adapted for the extraction of flavonoids from plant tissues.[6][7]

  • Homogenization: Weigh approximately 100 mg of plant tissue, previously flash-frozen in liquid nitrogen, into a 2 mL microtube. Macerate the sample into a fine powder using a mortar and pestle, ensuring it does not thaw.[7]

  • Extraction: Add 500 µL of extraction solvent (80% methanol with 0.1% formic acid).

  • Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.[7]

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. Repeat the extraction step on the remaining pellet and pool the supernatants.[7]

  • Filtration: Filter the pooled supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[7]

  • Dilution: Dilute the sample with the initial mobile phase if necessary to fall within the calibration curve range.

LC-MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

Parameter Setting
UHPLC System Agilent 1200 Infinity LC or equivalent[6]
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-11 min: 5-60% B; 11-13 min: 60-95% B; 13-17 min: 95% B; 17.1-20 min: 5% B[6]
Flow Rate 0.3 mL/min[6]
Column Temperature 30°C[6]

| Injection Volume | 5 µL[8] |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Mass Spectrometer Agilent 6430 Triple Quadrupole or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Negative[9][10]
Capillary Voltage 4000 V[6]
Gas Temperature 300°C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 35 psi[6]

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantification

The selection of a specific precursor ion and its corresponding product ion is critical for the selectivity of the MRM assay.

Table 3: MRM Transitions

Compound Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 479.1[11][12] 316.0[3][11] 20
This compound (Confirming) 479.1[11][12] 271.0[3][11] 35

| Kaempferol (IS) | 285.0 | 239.0 | 25 |

Note: Collision energy values are instrument-dependent and require optimization.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Tissue) Extract Extraction with Methanol/Formic Acid Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC UHPLC Separation (C18 Column) Filter->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for quantitative analysis of this compound.

Method Validation and Quantitative Data

The developed LC-MS/MS method should be validated according to standard guidelines to ensure its reliability. Key validation parameters include linearity, sensitivity (LOD/LOQ), precision, and accuracy. The data presented below are representative values based on similar flavonoid quantification assays.[5][10]

Table 4: Linearity and Sensitivity

Parameter Result
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.04 µg/mL[10]

| Limit of Quantification (LOQ) | ~0.12 µg/mL[10] |

Table 5: Precision and Accuracy

QC Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low QC (5 ng/mL) < 10% < 12% 90 - 110%
Mid QC (100 ng/mL) < 8% < 10% 92 - 108%

| High QC (1500 ng/mL) | < 6% | < 8% | 95 - 105% |

RSD: Relative Standard Deviation

Application and Biological Context

This validated method is suitable for a wide range of applications, including:

  • Pharmacokinetic studies in preclinical and clinical trials.

  • Quality control of herbal medicines and dietary supplements.

  • Metabolomic profiling in plant science.

  • Investigating the role of M3G in biological systems.

This compound has been shown to exert protective effects against UVA-induced skin photoaging by modulating key cellular signaling pathways. Specifically, it can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a central pathway in inflammatory and stress responses.[1]

Signaling Pathway Visualization

G UVA UVA Radiation MAPKKK MAPKKK (e.g., ASK1) UVA->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK activates AP1 AP-1 Activation (c-Jun/c-Fos) MAPK->AP1 activates MMP1 MMP-1 Production AP1->MMP1 induces Collagen Collagen Degradation (Photoaging) MMP1->Collagen leads to M3G This compound M3G->MAPK inhibits

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Myricetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin 3-O-galactoside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, Lipid Peroxidation, and Xanthine Oxidase Inhibition—to evaluate the efficacy of this compound. The presented data and methodologies are intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation

The antioxidant activity of this compound has been quantified using various assays. The following tables summarize the key findings, including IC50 values, which represent the concentration of the compound required to inhibit a specific process by 50%.

Table 1: Radical Scavenging and Inhibitory Activities of this compound.

AssayIC50 Value (µM)IC50 Value (µg/mL)Notes
DPPH• Radical Scavenging24.18 ± 1.12~11.61[1]
PTIO• Radical Trapping33.11 ± 1.53~15.90[1]
•O2− Inhibition18.25 ± 0.88~8.77[1]

Table 2: Enzyme and Lipid Peroxidation Inhibition by this compound.

AssayResultConcentration
Lipid Peroxidation InhibitionIC50: 160 µg/mLNot Applicable
Xanthine Oxidase Inhibition57% inhibition100 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed in a laboratory setting for the evaluation of this compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the methanolic DPPH solution to 100 µL of each sample dilution.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • A control is prepared using 100 µL of methanol instead of the sample solution.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix_reactants Mix 100 µL DPPH Solution with 100 µL Sample prep_dpph->mix_reactants prep_sample Prepare Serial Dilutions of This compound prep_sample->mix_reactants incubation Incubate 30 min in the dark at RT mix_reactants->incubation measure_abs Measure Absorbance at 517 nm incubation->measure_abs calculate_ic50 Calculate % Inhibition and Determine IC50 measure_abs->calculate_ic50

Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound and serially dilute it to obtain a range of concentrations.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well microplate.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from a plot of inhibition percentage against concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) prep_abts_working Dilute Stock to Absorbance of 0.70 at 734 nm prep_abts_stock->prep_abts_working mix_reactants Mix 190 µL ABTS•+ Working Solution with 10 µL Sample prep_abts_working->mix_reactants prep_sample Prepare Serial Dilutions of This compound prep_sample->mix_reactants incubation Incubate 6 min at RT mix_reactants->incubation measure_abs Measure Absorbance at 734 nm incubation->measure_abs calculate_ic50 Calculate % Inhibition and Determine IC50 measure_abs->calculate_ic50

Workflow for the ABTS Radical Cation Scavenging Assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.

Materials:

  • This compound

  • Linoleic acid emulsion

  • Phosphate buffer (pH 7.0)

  • Ferrous sulfate (FeSO4)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) as a positive control

Procedure:

  • Induction of lipid peroxidation:

    • A reaction mixture is prepared containing linoleic acid emulsion in phosphate buffer.

    • Different concentrations of this compound are added to the reaction mixture.

    • Lipid peroxidation is initiated by adding a solution of FeSO4.

    • The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • TBARS reaction:

    • An aliquot of the reaction mixture is taken, and TCA and TBA solutions are added.

    • The mixture is heated in a boiling water bath for 15-20 minutes to develop the color.

  • Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

  • Calculation: The percentage of lipid peroxidation inhibition is calculated as:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from the dose-response curve.

Lipid_Peroxidation_Workflow cluster_induction Induction of Peroxidation cluster_tbars TBARS Reaction cluster_measurement Measurement & Analysis prepare_mixture Prepare Linoleic Acid Emulsion + Sample (this compound) initiate_reaction Initiate with FeSO4 prepare_mixture->initiate_reaction incubate_37c Incubate at 37°C initiate_reaction->incubate_37c add_tca_tba Add TCA and TBA incubate_37c->add_tca_tba heat_mixture Heat in Boiling Water Bath add_tca_tba->heat_mixture measure_abs Measure Absorbance of Supernatant at 532 nm heat_mixture->measure_abs calculate_ic50 Calculate % Inhibition and Determine IC50 measure_abs->calculate_ic50

Workflow for the Lipid Peroxidation Inhibition Assay (TBARS Method).

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The formation of uric acid is monitored spectrophotometrically.

Materials:

  • This compound

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Preparation of solutions:

    • Prepare a solution of xanthine in phosphate buffer.

    • Prepare a solution of xanthine oxidase in phosphate buffer.

    • Prepare various concentrations of this compound and allopurinol in a suitable solvent.

  • Assay:

    • In a UV-transparent 96-well plate, add phosphate buffer, the sample solution (this compound or allopurinol), and the xanthine solution.

    • The reaction is initiated by adding the xanthine oxidase solution.

    • A control reaction is performed without the inhibitor.

  • Measurement: The absorbance is measured at 295 nm at regular intervals to determine the rate of uric acid formation.

  • Calculation: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

    • % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Xanthine_Oxidase_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_xanthine Prepare Xanthine Solution mix_reactants Mix Buffer, Sample, and Xanthine in UV Plate prep_xanthine->mix_reactants prep_xo Prepare Xanthine Oxidase Solution initiate_reaction Initiate with Xanthine Oxidase prep_xo->initiate_reaction prep_sample Prepare this compound and Allopurinol Solutions prep_sample->mix_reactants mix_reactants->initiate_reaction measure_rate Measure Absorbance at 295 nm over time initiate_reaction->measure_rate calculate_inhibition Calculate % Inhibition measure_rate->calculate_inhibition

Workflow for the Xanthine Oxidase Inhibition Assay.

References

Application Notes and Protocols for Studying Myricetin 3-O-galactoside Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Myricetin 3-O-galactoside (M3G), a flavonoid glycoside with promising therapeutic potential. The protocols detailed below are designed to assess its anti-inflammatory, antioxidant, and anti-cancer properties.

Quantitative Bioactivity Data of this compound

The following tables summarize the key quantitative data on the bioactivity of this compound from in vitro studies.

Table 1: Anti-inflammatory and Anti-photoaging Effects of this compound in UVA-Irradiated Human Dermal Fibroblasts (HDFs) and HaCaT Keratinocytes. [1]

ParameterCell LineTreatmentConcentration (µM)Result (% Change vs. UVA control)
MMP-1 Production HDFsM3G25↓ 47.5%
Type I Procollagen Production HDFsM3G25↑ 39.2%
COX-2 Expression HaCaTM3G25↓ 51.7%
iNOS Expression HaCaTM3G25↓ 55.9%
TNF-α Production HaCaTM3G25↓ 66.6%
IL-1β Production HaCaTM3G25↓ 52.6%
IL-6 Production HaCaTM3G25↓ 81.3%
p-p38 Phosphorylation HaCaTM3G25Inhibition
p-ERK Phosphorylation HaCaTM3G25Inhibition
p-JNK Phosphorylation HaCaTM3G25Inhibition

Table 2: Antioxidant and Cytotoxic Activities of this compound.

AssaySystem/Cell LineIC50 ValueReference
Lipid Peroxidation Inhibition In vitro160 µg/mL[2][3][4][5]
Xanthine Oxidase Inhibition In vitro57% inhibition at 100 µg/mL[2][3]
Cytotoxicity K562 (Human immortalised myelogenous leukemia cell line)220 µg/mL[4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • This compound (M3G)

  • Cell line of interest (e.g., HaCaT, HDFs, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of M3G and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant potential of M3G by measuring its ability to reduce intracellular ROS levels.

Materials:

  • This compound (M3G)

  • Cell line of interest (e.g., HaCaT)

  • Complete cell culture medium

  • PBS

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • ROS-inducing agent (e.g., H₂O₂ or UVA irradiation)

  • Black 96-well microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of M3G for a specified time.

  • Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂ at a final concentration of 100 µM) or by UVA irradiation.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the effect of M3G on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • This compound (M3G)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of M3G for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with NaNO₂.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of M3G on the expression and phosphorylation of proteins in signaling pathways like MAPK and NF-κB.

Materials:

  • This compound (M3G)

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with M3G and appropriate stimuli (e.g., UVA, LPS).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Myricetin_MAPK_Pathway cluster_cellular Cellular Response UVA UVA Radiation ROS ROS Production UVA->ROS induces MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 activates MMP1 MMP-1 Expression AP1->MMP1 upregulates Collagen_Deg Collagen Degradation MMP1->Collagen_Deg M3G This compound M3G->ROS inhibits M3G->MAPK inhibits phosphorylation

Caption: this compound inhibits UVA-induced MAPK signaling.

Myricetin_NFkB_Pathway cluster_cellular Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_Genes upregulates M3G This compound M3G->IKK inhibits

Caption: this compound inhibits LPS-induced NF-κB activation.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HaCaT, HDFs) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulus Induction of Cellular Stress (e.g., UVA, LPS, H₂O₂) treatment->stimulus assays Perform Cell-Based Assays stimulus->assays viability Cell Viability (MTT Assay) assays->viability inflammation Inflammatory Markers (Griess, ELISA) assays->inflammation ros ROS Measurement (DCFH-DA Assay) assays->ros western_blot Protein Analysis (Western Blot) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis inflammation->data_analysis ros->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying M3G bioactivity.

References

Application of Myricetin 3-O-galactoside in Antinociceptive Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Myricetin 3-O-galactoside in antinociceptive research. This compound, a flavonoid glycoside, has demonstrated significant potential as an analgesic agent. These guidelines are intended to assist researchers in designing and executing experiments to evaluate its efficacy and elucidate its mechanism of action.

Quantitative Data Summary

This compound has been shown to be a potent antinociceptive agent in preclinical studies. The following table summarizes the key quantitative data from a study evaluating its effects in the formalin test in mice.

CompoundAnimal ModelNociceptive TestRoute of AdministrationEffective Dose (ID50)Reference Compound
Myricetin 3-O-β-galactopyranosideMiceFormalin Test (late phase)Oral (p.o.)0.26 mg/kgDiclofenac

Note: The ID50 value represents the dose required to produce a 50% inhibition of the nociceptive response. In this study, Myricetin 3-O-β-galactopyranoside was found to be considerably more potent than the standard non-steroidal anti-inflammatory drug, diclofenac[1].

Experimental Protocols

Detailed methodologies for key in vivo models of nociception are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound.

Formalin Test

The formalin test is a widely used model of tonic chemical nociception that assesses both acute and persistent pain responses.

Objective: To evaluate the antinociceptive effects of this compound on inflammatory pain.

Materials:

  • Male Swiss mice (or other appropriate rodent strain)

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Formalin solution (e.g., 2.5% in saline)

  • Oral gavage needles

  • Observation chambers (transparent)

Procedure:

  • Animal Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) to different groups of mice. A typical administration volume is 10 mL/kg.

  • Waiting Period: Allow for a sufficient waiting period for the compound to be absorbed (e.g., 60 minutes).

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

  • Data Analysis: Compare the licking/biting time in the drug-treated groups to the vehicle-treated group for both phases. A significant reduction in the licking time in the second phase suggests an anti-inflammatory effect[1][2].

Tail-Flick Test

The tail-flick test is a classic method for assessing spinal-mediated analgesia, primarily for thermal nociception.

Objective: To determine the central analgesic activity of this compound.

Materials:

  • Mice or rats

  • This compound

  • Vehicle

  • Tail-flick apparatus (with a radiant heat source)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail. The latency is the time taken for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral, intraperitoneal).

  • Post-Treatment Measurements: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treated and control groups. Studies have used this test to evaluate the nociceptive threshold[2][3].

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to assess the anti-inflammatory properties of a compound.

Objective: To evaluate the anti-inflammatory effects of this compound.

Materials:

  • Rats or mice

  • This compound

  • Vehicle

  • Carrageenan solution (e.g., 1% in saline)

  • Plethysmometer or calipers

Procedure:

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer this compound or vehicle.

  • Carrageenan Injection: After a suitable absorption period (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. The results can indicate the anti-inflammatory effects of the compound[2][3].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo antinociceptive study.

experimental_workflow acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Nociceptive Measurement grouping->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin nociceptive_stimulus Application of Nociceptive Stimulus drug_admin->nociceptive_stimulus observation Behavioral Observation & Data Collection nociceptive_stimulus->observation analysis Data Analysis observation->analysis

Caption: General workflow for in vivo antinociceptive experiments.

Proposed Signaling Pathway

Based on current research, the antinociceptive effect of this compound is linked to the nitrergic system, specifically through the inhibition of inducible nitric oxide synthase (iNOS). The opioidergic system does not appear to be involved[2][3].

signaling_pathway cluster_inflammation Inflammatory Stimulus cluster_cell Macrophage / Nociceptor Inflammatory Stimulus Inflammatory Stimulus iNOS iNOS Inflammatory Stimulus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Synthesis Nociception Nociception NO->Nociception Activation M3G This compound M3G->iNOS Inhibits

Caption: Proposed mechanism of this compound antinociception.

Mechanism of Action

Current evidence strongly suggests that the antinociceptive and anti-inflammatory effects of Myricetin 3-O-β-galactoside are mediated through the peripheral inhibition of nitric oxide (NO) synthesis . Specifically, the compound appears to target and inhibit the activity of inducible nitric oxide synthase (iNOS) [2][3].

Key findings supporting this mechanism include:

  • The antinociceptive effect of Myricetin 3-O-β-galactoside is absent in iNOS knockout mice[2][3].

  • The compound reduces nitrite concentration in the paws of mice subjected to an inflammatory stimulus[2].

  • The antinociceptive effect is not reversed by the opioid antagonist naloxone, ruling out the involvement of the opioidergic system[2][3].

The inhibition of iNOS leads to a reduction in the production of NO, a key mediator of pain and inflammation. By downregulating NO synthesis, this compound effectively dampens the inflammatory cascade and reduces nociceptive signaling. Further research is warranted to explore the precise molecular interactions between this compound and iNOS, as well as to investigate other potential contributing mechanisms. Myricetin, the aglycone of this compound, has also been noted for its anti-inflammatory properties, including the downregulation of COX-2 and various pro-inflammatory cytokines[4][5].

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale purification of Myricetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Myricetin 3-O-galactoside.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes and how can we improve the yield?

Answer:

Low yield is a common challenge in natural product purification. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Extraction Inefficiency: The initial extraction from the plant material might be incomplete.

    • Optimization of Extraction Parameters: Re-evaluate your extraction solvent, temperature, and time. For flavonoids, aqueous ethanol (70-80%) is often effective.[1] Using methods like ultrasound-assisted extraction (UAE) can also enhance yield.[2]

    • Solid-to-Liquid Ratio: Ensure an optimal solid-to-liquid ratio to maximize the extraction efficiency. A ratio of 1:32.78 g/mL has been reported as effective for flavonoid extraction.[1]

  • Degradation of the Target Compound: Myricetin and its glycosides can be sensitive to pH, light, and temperature.

    • pH Control: Myricetin is more stable in acidic conditions (pH 3-5) and degrades in neutral to alkaline conditions.[3] Buffer your solutions accordingly during extraction and purification.

    • Light and Temperature: Protect your sample from direct light and high temperatures throughout the process.[4] Store extracts and purified fractions at low temperatures (-20°C for long-term storage).[4]

  • Suboptimal Chromatographic Conditions: Your purification protocol may not be optimized for this compound.

    • Solvent System Selection: The choice of solvent system in chromatography is critical. For High-Speed Countercurrent Chromatography (HSCCC), a suitable two-phase solvent system with an appropriate partition coefficient (K) is crucial for good separation and yield.[5]

    • Flow Rate and Stationary Phase Retention: In HSCCC, a lower flow rate can increase the retention of the stationary phase, leading to better resolution and potentially higher recovery of the target compound.[6]

  • Losses During Sample Handling: Multiple purification steps can lead to cumulative sample loss.

    • Minimize Transfers: Reduce the number of vessel-to-vessel transfers.

    • Efficient Solvent Removal: Use techniques like rotary evaporation at controlled temperatures to minimize degradation during solvent removal.

Issue 2: Presence of Impurities in the Final Product

Question: Our purified this compound is contaminated with other structurally similar flavonoids. How can we improve the purity?

Answer:

The co-extraction of structurally similar flavonoids is a major hurdle in purification. Here are strategies to enhance the purity of your product:

  • Multi-Step Purification Strategy: A single purification technique is often insufficient. Combining different chromatographic methods based on different separation principles is highly effective.

    • Initial Cleanup with Macroporous Resin: Use macroporous resin chromatography as an initial step to enrich the flavonoid fraction and remove more polar or non-polar impurities.[7] Resins like AB-8 have shown good performance for flavonoid purification.[8][9][10]

    • High-Resolution Chromatography: Employ high-resolution techniques like High-Speed Countercurrent Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC) for the final purification steps.[5][6] HSCCC is particularly effective for separating compounds with similar polarities.[11][12]

  • Optimization of Chromatographic Conditions:

    • Gradient Elution in HPLC: In Prep-HPLC, using a gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water with a small amount of acid like formic or acetic acid) can improve the separation of closely eluting compounds.

    • Solvent System in HSCCC: The selection of the two-phase solvent system is paramount. A systematic approach to screen for the optimal solvent system that provides appropriate partition coefficients (K-values) for the target compound and its impurities is necessary.[5][11]

  • Recrystallization: If the purified compound is crystalline, recrystallization from a suitable solvent can be a powerful final step to achieve high purity.

Issue 3: Degradation of this compound During Purification

Question: We suspect that our target compound is degrading during the purification process. What are the signs of degradation and how can we prevent it?

Answer:

Degradation can be a significant problem, leading to low yield and impure products.

  • Signs of Degradation:

    • Color Change: Browning or darkening of the sample solution.

    • Appearance of New Peaks in HPLC: The emergence of new, unexpected peaks in the chromatogram.

    • Decrease in the Target Peak Area: A reduction in the peak area of this compound over time.

  • Prevention Strategies:

    • pH Control: As mentioned, maintain an acidic pH (3-5) to improve stability.[3]

    • Avoid High Temperatures: Perform all steps at room temperature or below whenever possible. Use a rotary evaporator with a water bath set to a low temperature (e.g., 40°C) for solvent removal.[6]

    • Protection from Light: Work in a dimly lit environment or use amber-colored glassware to protect the sample from photodegradation.[4][13]

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid during extraction might help prevent oxidative degradation.[3]

    • Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for the large-scale purification of this compound?

A1: There is no single "best" technique, as the optimal method depends on the scale of purification, the complexity of the initial extract, and the desired purity. However, a combination of techniques is often the most effective approach. For large-scale purification, a common workflow involves:

  • Macroporous Resin Chromatography: For initial enrichment and removal of major impurities.[7]

  • High-Speed Countercurrent Chromatography (HSCCC): For the separation and purification of the target compound from other closely related flavonoids.[5][6][11][12][14] HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing to achieve very high purity, especially for fractions from HSCCC that may still contain minor impurities.[5][6]

Q2: How do I select the right macroporous resin for this compound purification?

A2: The selection of the macroporous resin depends on the polarity of the target compound and the impurities to be removed. For flavonoids like this compound, which are moderately polar, resins with a suitable polarity and large surface area are preferred. Resins are typically categorized as non-polar, weakly polar, and polar. It is recommended to screen a few different types of resins to determine the one with the best adsorption and desorption characteristics for your specific extract.[15] The AB-8 resin, a semi-polar resin, has been reported to be effective for flavonoid purification.[8][9][10]

Q3: What are the key parameters to optimize in High-Speed Countercurrent Chromatography (HSCCC) for flavonoid separation?

A3: The critical parameters to optimize for a successful HSCCC separation are:

  • Two-Phase Solvent System: This is the most crucial parameter. The ideal solvent system should provide a partition coefficient (K-value) for the target compound that is between 0.5 and 2.0, and there should be a good separation factor (α) between the target compound and its impurities.[5]

  • Flow Rate of the Mobile Phase: A lower flow rate generally leads to better resolution but a longer separation time. It's a trade-off that needs to be optimized for your specific separation.[6]

  • Rotational Speed: The rotational speed of the centrifuge affects the retention of the stationary phase. A higher speed generally results in better retention.[6]

  • Temperature: Temperature can affect the partition coefficient and the viscosity of the solvents, thus influencing the separation.

Q4: Can this compound be purified by crystallization?

A4: While crystallization is an excellent method for achieving high purity, it is only feasible if the compound is crystalline and can be brought to a sufficiently high concentration in a suitable solvent without degradation. For natural products, crystallization is often used as a final purification step after chromatographic separation has yielded a product of moderate to high purity.

Data Presentation

Table 1: Comparison of Purification Methods for Flavonoids (Illustrative Data)

Purification MethodStarting MaterialPurity of Target FlavonoidYieldKey AdvantagesKey Disadvantages
Macroporous Resin Chromatography Crude Plant Extract (12.14% total flavonoids)57.82% total flavonoids[7]84.93%[7]High capacity, low cost, suitable for initial enrichment.Low resolution, not suitable for separating structurally similar compounds.
High-Speed Countercurrent Chromatography (HSCCC) Enriched Flavonoid Fraction>95%[5]Varies (e.g., 4.0 mg from 100 mg crude sample for a similar flavonoid)[6]No irreversible adsorption, high sample loading capacity, good for separating similar compounds.Requires careful selection of solvent system, can be time-consuming.
Preparative HPLC Partially Purified Fractions>98%[5]Varies (e.g., 3.0 mg from 18 mg of a mixed fraction)[6]High resolution, excellent for final polishing.Lower sample capacity, higher cost of solvents and columns.

Experimental Protocols

Protocol 1: General Workflow for Large-Scale Purification

This protocol outlines a general multi-step approach for the purification of this compound.

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Extract the powder with 70-80% aqueous ethanol at a 1:20 solid-to-liquid ratio (w/v) for 2 hours at 60°C with constant stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C.

  • Macroporous Resin Chromatography (Enrichment):

    • Dissolve the concentrated extract in deionized water.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-rich fraction with 70% ethanol.

    • Concentrate the eluate to dryness.

  • High-Speed Countercurrent Chromatography (HSCCC):

    • Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water). The optimal ratio needs to be determined experimentally by measuring the partition coefficient (K) of this compound.

    • Prepare and equilibrate the two-phase solvent system.

    • Fill the HSCCC column with the stationary phase.

    • Inject the enriched flavonoid fraction dissolved in a small volume of the mobile phase.

    • Elute with the mobile phase at an optimized flow rate.

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Preparative HPLC (Final Polishing):

    • Pool the fractions containing this compound from the HSCCC separation and concentrate them.

    • Dissolve the concentrate in the initial mobile phase for preparative HPLC.

    • Inject the solution onto a C18 preparative HPLC column.

    • Elute with a gradient of methanol or acetonitrile in water containing 0.1% formic acid.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the highly purified compound.

    • Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Mandatory Visualization

experimental_workflow start Plant Material extraction Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 mrc Macroporous Resin Chromatography concentration1->mrc elution Elution (e.g., 70% Ethanol) mrc->elution concentration2 Concentration elution->concentration2 hsccc HSCCC concentration2->hsccc fraction_collection1 Fraction Collection hsccc->fraction_collection1 prep_hplc Preparative HPLC fraction_collection1->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 final_product Pure Myricetin 3-O-galactoside fraction_collection2->final_product analysis Purity & Identity Confirmation (HPLC, MS, NMR) final_product->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield problem->low_yield impurity Impurity Present problem->impurity degradation Degradation problem->degradation cause_yield1 Inefficient Extraction low_yield->cause_yield1 cause_yield2 Compound Degradation low_yield->cause_yield2 cause_yield3 Suboptimal Chromatography low_yield->cause_yield3 cause_impurity1 Co-eluting Compounds impurity->cause_impurity1 cause_impurity2 Insufficient Resolution impurity->cause_impurity2 cause_degradation1 pH Instability degradation->cause_degradation1 cause_degradation2 Light/Heat Exposure degradation->cause_degradation2 solution_yield1 Optimize Extraction (Solvent, Time, Temp) cause_yield1->solution_yield1 solution_yield2 Control pH, Temp, Light cause_yield2->solution_yield2 solution_yield3 Optimize Chromatography (Solvent System, Flow Rate) cause_yield3->solution_yield3 solution_impurity1 Multi-step Purification cause_impurity1->solution_impurity1 solution_impurity2 Optimize Gradient/Solvent System cause_impurity2->solution_impurity2 solution_degradation1 Maintain Acidic pH cause_degradation1->solution_degradation1 solution_degradation2 Protect from Light/Heat cause_degradation2->solution_degradation2

Caption: Troubleshooting logic for this compound purification.

References

Troubleshooting low yield in Myricetin 3-O-galactoside extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Myricetin 3-O-galactoside and addressing challenges related to low yield.

Troubleshooting Guide: Low Yield of this compound

Low recovery of this compound can be a significant issue. This guide provides a systematic approach to identifying and resolving potential causes of low extraction yield.

Question: My extraction yield of this compound is lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield can stem from several factors throughout the extraction process, from initial sample preparation to the final extraction parameters. Below is a step-by-step guide to help you identify the root cause.

Step 1: Review Your Sample Preparation and Handling

Proper preparation of the plant material is critical for efficient extraction.

  • Issue: Inadequate Grinding. If the plant material is not ground to a fine, uniform powder, the solvent may not effectively penetrate the plant cells to extract the target compound.

  • Solution: Ensure your plant material is finely ground to a consistent particle size. A smaller particle size increases the surface area available for extraction.

  • Issue: Improper Drying. The presence of excess moisture in the plant material can dilute the extraction solvent, reducing its efficiency. Conversely, overly aggressive drying at high temperatures can lead to thermal degradation of this compound.

  • Solution: Dry the plant material in a well-ventilated area, avoiding direct sunlight. If using an oven, maintain a low temperature (e.g., 40-50°C) to prevent degradation of the compound.

Step 2: Evaluate Your Choice of Extraction Solvent

The solvent system used is a primary determinant of extraction efficiency.

  • Issue: Incorrect Solvent Polarity. this compound is a polar molecule due to the presence of the galactose sugar moiety. Using a non-polar or insufficiently polar solvent will result in poor extraction.

  • Solution: Employ polar solvents. A mixture of ethanol or methanol and water is often effective for extracting flavonoid glycosides. For instance, a hydroalcoholic solvent system (water:ethanol, 50:50 v/v) has been shown to be effective for myricetin extraction.[1]

  • Issue: Incorrect Solvent Concentration. The concentration of the aqueous-organic solvent mixture is crucial. A concentration that is too high or too low can negatively impact the yield.

  • Solution: Optimize the solvent-to-water ratio. For example, in the ultrasound-assisted extraction of polyphenols from Myrtus communis, a solvent of 92.8% methanol in water was found to be optimal.[2]

Step 3: Optimize Your Extraction Parameters

Fine-tuning the extraction conditions can significantly improve your yield.

  • Issue: Suboptimal Temperature. While higher temperatures can increase the solubility and diffusion rate of the target compound, excessive heat can cause thermal degradation of this compound.

  • Solution: Maintain an optimal temperature range. For ultrasound-assisted extraction of myricetin, a temperature of around 60°C has been used effectively.[2]

  • Issue: Inefficient Solid-to-Liquid Ratio. An insufficient volume of solvent relative to the amount of plant material can lead to a saturated solution, preventing further extraction of the compound.

  • Solution: Ensure an adequate solid-to-liquid ratio. Ratios between 1:10 and 1:30 (g/mL) are commonly used. For instance, a 1:20 ratio was used in the extraction of myricetin from Hovenia acerba seed.

  • Issue: Inadequate Extraction Time. The extraction process may not be running long enough to allow for the complete diffusion of this compound from the plant matrix into the solvent.

  • Solution: Increase the extraction time. For ultrasound-assisted extraction, a duration of 30 minutes has been shown to be effective.[3]

  • Issue: Incorrect pH. The pH of the extraction medium can affect the stability and solubility of flavonoids.

  • Solution: Adjust the pH of your solvent. For flavonoid extraction, a slightly acidic to neutral pH is often beneficial. For example, a pH of 6.8 was found to be optimal for the ultrasound-assisted extraction of phenolic compounds from myrtle berries.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: Several methods can be effective, and the "best" method may depend on the available equipment and the specific plant material. Ultrasound-assisted extraction (UAE) is a modern and efficient technique that can enhance extraction yield and reduce extraction time.[4][5] Conventional methods like maceration and Soxhlet extraction can also be used, though they may require longer extraction times.[1][6]

Q2: How does the choice of solvent affect the purity of the extract?

A2: The selectivity of the solvent for the target compound plays a significant role in the purity of the final extract. Using a solvent system that is optimized for this compound will minimize the co-extraction of undesirable compounds. For instance, starting with a less polar solvent can remove some interfering compounds before extracting with a more polar solvent to isolate the desired flavonoid glycoside.

Q3: Can I reuse the solvent for multiple extractions?

A3: While solvent reuse can be cost-effective, it is generally not recommended for quantitative extraction. With each extraction cycle, the solvent becomes more saturated with various phytochemicals, which can reduce its efficiency for subsequent extractions and may introduce contaminants. For optimal and reproducible results, fresh solvent should be used for each extraction.

Q4: this compound seems to be degrading during the process. How can I prevent this?

A4: Degradation is often caused by excessive heat or exposure to light. To mitigate this, use the lowest effective temperature for extraction and protect your samples from light by using amber glassware or covering your containers with aluminum foil.[7] Also, consider the pH of your extraction medium, as extreme pH values can also lead to degradation.

Q5: What are some common plant sources for this compound?

A5: this compound is found in various plants. Some notable sources include Myrtus communis (myrtle)[8], Davilla elliptica[9], and Myrica esculenta.[6]

Data Presentation

Table 1: Comparison of Extraction Methods for Myricetin from Madhuca longifolia Leaves [1]

Extraction MethodSolvent SystemExtractive Yield (%)Myricetin Concentration (ng)
Hot MacerationAqueous15.2 ± 0.612.267
Cold MacerationHydroalcoholic (Water:Ethanol, 50:50)19.4 ± 0.452.524
Soxhlet Assisted ExtractionEthanolic10.4 ± 0.282.036

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction of Myricetin [2][10]

ParameterMyrtus communis Berries (Phenolic Compounds)Myrica rubra Leaves (Myricetin)
Solvent92.8% Methanol in WaterDeep Eutectic Solvent (Choline chloride–oxalic acid) with 19% water
Temperature60 °C72 °C
Solid-to-Liquid Ratio1:20 (g/mL)1:37 (g/mL)
Time5 minutes45 minutes
pH6.8Not specified
YieldNot specified22.47 mg/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Myrtus communis Leaves [3]

  • Sample Preparation: Air-dry the leaves of Myrtus communis and grind them into a fine powder.

  • Extraction:

    • Immerse 30 g of the powdered plant material in a solution of 135 mL of ethanol (96% v/v) and 27 mL of water.

    • Sonicate the mixture in an ultrasonic bath (35 kHz) for 30 minutes.

    • After the initial sonication, stir the mixture for 24 hours in the dark.

    • Sonicate the mixture again for another 30 minutes.

  • Filtration and Concentration:

    • Filter the mixture to remove the solid plant residue.

    • Evaporate the solvent from the filtrate using a rotary evaporator at 40°C, ensuring the sample is protected from light.

  • Analysis: The resulting extract can be further purified or analyzed by techniques such as HPLC to quantify the yield of this compound.

Protocol 2: Maceration and Column Chromatography for Myricetin Isolation from Myrica esculenta Leaves [6]

  • Sample Preparation:

    • Wash and air-dry the leaves of Myrica esculenta.

    • Grind the dried leaves into a coarse powder.

  • Maceration:

    • Weigh 250 g of the powdered leaves and place them in a 1000 mL beaker.

    • Add 800 mL of acetone to the beaker, stir, and cover with aluminum foil.

    • Allow the mixture to macerate for 3 days with periodic stirring.

    • After 3 days, filter the mixture using suction filtration.

    • Evaporate the collected solvent using a rotary evaporator to obtain the crude extract.

  • Column Chromatography for Purification:

    • Prepare a silica gel column (100-200 mesh).

    • Dissolve 10 g of the crude acetone extract and load it onto the column.

    • Elute the column with solvents of increasing polarity, starting with 100% hexane, followed by gradients of chloroform, ethanol, and methanol (e.g., 90:10, 80:20, 70:30, 50:50).

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine the fractions that show similar TLC profiles corresponding to myricetin.

Visualizations

Troubleshooting_Low_Yield cluster_prep Step 1: Sample Preparation cluster_solvent Step 2: Solvent Selection cluster_params Step 3: Extraction Parameters start Low this compound Yield grinding Inadequate Grinding? start->grinding drying Improper Drying? start->drying polarity Incorrect Solvent Polarity? start->polarity concentration Incorrect Solvent Concentration? start->concentration temperature Suboptimal Temperature? start->temperature ratio Inefficient Solid/Liquid Ratio? start->ratio time Inadequate Extraction Time? start->time ph Incorrect pH? start->ph fine_powder fine_powder grinding->fine_powder Solution: Ensure fine, uniform powder optimal_drying optimal_drying drying->optimal_drying Solution: Dry at low temperature (40-50°C) end_node Improved Yield fine_powder->end_node optimal_drying->end_node polar_solvent polar_solvent polarity->polar_solvent Solution: Use polar solvents (e.g., Ethanol/Methanol + Water) optimize_ratio optimize_ratio concentration->optimize_ratio Solution: Optimize solvent-to-water ratio polar_solvent->end_node optimize_ratio->end_node optimize_temp optimize_temp temperature->optimize_temp Solution: Optimize temperature (e.g., ~60°C) optimize_sl_ratio optimize_sl_ratio ratio->optimize_sl_ratio Solution: Ensure adequate ratio (e.g., 1:10 - 1:30 g/mL) increase_time increase_time time->increase_time Solution: Increase extraction duration adjust_ph adjust_ph ph->adjust_ph Solution: Adjust to slightly acidic/neutral pH optimize_temp->end_node optimize_sl_ratio->end_node increase_time->end_node adjust_ph->end_node

Caption: Troubleshooting workflow for low yield in this compound extraction.

Extraction_Workflow cluster_purification Optional Purification start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep extraction Extraction (e.g., Ultrasound-Assisted or Maceration) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography crude_extract->chromatography analysis Analysis (e.g., HPLC) crude_extract->analysis pure_compound Pure this compound chromatography->pure_compound pure_compound->analysis

Caption: General experimental workflow for this compound extraction and purification.

References

Optimizing conditions for the enzymatic galactosylation of myricetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic galactosylation of myricetin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the enzymatic galactosylation of myricetin?

A1: The primary challenge is often the low aqueous solubility of the myricetin substrate. Myricetin is a lipophilic compound with a water solubility of approximately 16.6 µg/mL. This necessitates the use of organic co-solvents like DMSO or ethanol to achieve effective substrate concentrations, which in turn can impact enzyme activity and stability.

Q2: Which enzymes are typically used for the galactosylation of myricetin?

A2: The most common enzymes are UDP-glycosyltransferases (UGTs), specifically those with activity towards flavonoids, often referred to as flavonoid glycosyltransferases (FGTs). A prime example is a flavonol 3-O-galactosyltransferase (F3GalTase), which catalyzes the transfer of a galactose moiety from an activated sugar donor, UDP-galactose (UDP-Gal), to the 3-hydroxyl group of myricetin.[1][2]

Q3: Why is the cost of UDP-galactose a concern, and what are the alternatives?

A3: UDP-galactose (UDP-Gal) is an expensive co-substrate, making large-scale reactions economically challenging. To address this, in situ UDP-Gal regeneration systems are often employed. These systems use less expensive starting materials (like sucrose or galactose-1-phosphate) and a cascade of enzymes to continuously replenish the UDP-Gal pool, thus reducing the overall cost.

Q4: What are the expected products of the reaction?

A4: The primary expected product is myricetin 3-O-galactoside. However, depending on the regioselectivity of the specific UGT used, other isomers where the galactose moiety is attached to different hydroxyl groups of myricetin (e.g., at the 7, 3', or 4' positions) may be formed as side products.[3][4]

Q5: How does glycosylation affect the properties of myricetin?

A5: Glycosylation, including galactosylation, significantly increases the water solubility and stability of myricetin.[5] This modification can also enhance its bioavailability and modulate its biological activities, which is of great interest in drug development.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic galactosylation of myricetin in a question-and-answer format.

Problem / Observation Potential Cause Recommended Solution
1. Low or No Product Formation
No new peak on HPLC/TLCInactive Enzyme: Enzyme may have denatured due to improper storage or reaction conditions (e.g., extreme pH or temperature).- Verify enzyme activity with a known positive control substrate. - Ensure enzyme is stored at the correct temperature (typically -20°C or -80°C) in an appropriate buffer. - Check that the reaction pH and temperature are within the optimal range for your specific UGT (see Table 1).
Substrate Insolubility: Myricetin has very low aqueous solubility and may not be available to the enzyme.- Dissolve myricetin in a minimal amount of a compatible organic co-solvent (e.g., DMSO, ethanol) before adding it to the reaction buffer. - Optimize the co-solvent concentration. Start with 1-3% (v/v) DMSO, as this can sometimes enhance activity. Avoid concentrations above 10%, which are often inhibitory.[6][7] - Ensure the final myricetin concentration does not exceed its solubility limit in the reaction mixture, which could cause it to precipitate.
Co-substrate (UDP-Gal) Degradation or Insufficiency: UDP-Gal can degrade, especially if subjected to multiple freeze-thaw cycles. In whole-cell systems, its supply can be a limiting factor.[1]- Use fresh or properly stored UDP-Gal. Aliquot stock solutions to avoid repeated freeze-thawing. - For in vitro reactions, ensure the molar ratio of UDP-Gal to myricetin is sufficient (e.g., 1.5:1 or higher). - For whole-cell systems, consider engineering the host (e.g., E. coli) to overproduce UDP-Gal by introducing genes for a regeneration pathway.
Incorrect Reaction Buffer/pH: Myricetin is unstable under basic conditions (pH > 7) and degrades rapidly. The enzyme also has an optimal pH range.- Myricetin is most stable at acidic pH (e.g., pH 2.0-5.0). However, most UGTs function optimally at neutral to slightly basic pH (e.g., 7.0-8.5). - A compromise is necessary. Start with a reaction pH around 6.0-7.0. If yield is low, test a range to find the best balance between enzyme activity and substrate stability. - Avoid phosphate buffers if possible, as they have been shown to accelerate myricetin degradation.
2. Multiple Product Peaks on HPLC
Several new peaks are observed instead of one major product peak.Poor Enzyme Regioselectivity: The UGT may be capable of attaching galactose to multiple hydroxyl groups on the myricetin molecule.- This is an inherent property of the enzyme. Confirm the identity of each peak using mass spectrometry (MS) and/or NMR. - If a specific isomer is required, you may need to screen for a more highly regioselective UGT. - Alternatively, develop a robust purification strategy (e.g., preparative HPLC, HSCCC) to isolate the desired isomer.[8]
Substrate or Product Degradation: Myricetin or the myricetin galactoside product may be degrading during the reaction or workup.- Minimize reaction time. - Analyze the reaction progress over time to see if product peaks appear and then decrease. - Ensure the reaction is stopped effectively (e.g., by adding a water-miscible organic solvent like methanol or acetonitrile) and analyzed promptly.
3. Reaction Stalls or Proceeds Slowly
Initial product formation is observed, but the reaction does not go to completion.Product Inhibition: The enzyme may be inhibited by the reaction products, UDP or myricetin galactoside. UDP is a known inhibitor of many UGTs.[6]- Implement a UDP-Gal regeneration system to keep the concentration of inhibitory UDP low. - Consider using an immobilized enzyme in a flow reactor to continuously remove products from the reaction environment.
Enzyme Instability: The enzyme may be losing activity over the course of the reaction under the chosen conditions (e.g., due to temperature or co-solvent effects).- Lower the reaction temperature and increase the reaction time. - Perform a time-course study and measure enzyme activity at different points to assess its stability. - Add stabilizing agents like glycerol or BSA to the reaction mixture.
4. Issues with Whole-Cell Biocatalysis
Low product yield using an engineered E. coli system.Insufficient UDP-Gal Supply: This is a common bottleneck in whole-cell flavonoid glycosylation.[1]- Co-express the genes for a UDP-Gal synthesis/regeneration pathway in your engineered strain.
Poor Substrate Uptake: Myricetin may not be efficiently transported into the bacterial cells.- Use cell permeabilizing agents like Triton X-100 or a small percentage of DMSO, but optimize the concentration to avoid excessive cell toxicity.
Toxicity of Substrate/Product: High concentrations of myricetin or its glycoside may be toxic to the host cells.- Determine the maximum tolerable concentration of myricetin for your engineered strain. - Consider a fed-batch or continuous feeding strategy to maintain a low, non-toxic substrate concentration.

Data and Protocols

Table 1: Typical Optimized Conditions for Flavonoid UGTs

This table provides a summary of typical starting conditions for optimizing the enzymatic galactosylation of myricetin. Note that optimal conditions can vary significantly between different enzymes.

ParameterTypical Range / ValueNotes
Enzyme UDP-glycosyltransferase (UGT) / Flavonol 3-O-galactosyltransferaseEnzyme concentration should be optimized (e.g., 10-50 µg/mL).
Myricetin (Substrate) 0.1 - 1.0 mMDissolve in a minimal amount of DMSO first. Final DMSO concentration should ideally be <5% (v/v).
UDP-Galactose (Co-substrate) 0.15 - 2.0 mMA molar excess (e.g., 1.5x) relative to myricetin is recommended to drive the reaction forward.
pH 6.0 - 8.5A compromise between enzyme activity (often optimal at pH 7-8.5) and myricetin stability (better at lower pH). Start at pH 6.0-7.0.
Buffer Tris-HCl, HEPES, MOPS (20-100 mM)Avoid phosphate buffers due to potential acceleration of myricetin degradation.
Temperature 30 - 50 °CTest a range to find the optimum for your specific enzyme. A reported condition is 50°C.
Co-solvent (for Myricetin) DMSO or EthanolKeep final concentration as low as possible (typically 1-10% v/v) to maintain enzyme stability.[6][7]
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or HPLC to determine the optimal time.
Experimental Protocol: In Vitro Enzymatic Galactosylation of Myricetin

This protocol provides a general procedure for a small-scale analytical reaction.

1. Reagent Preparation:

  • Myricetin Stock Solution (10 mM): Dissolve 3.18 mg of myricetin in 1 mL of DMSO.
  • UDP-Galactose Stock Solution (20 mM): Dissolve 11.3 mg of UDP-Galactose disodium salt in 1 mL of reaction buffer. Store in aliquots at -20°C.
  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5): Prepare and filter-sterilize the buffer.
  • Enzyme Solution: Purified UGT in a suitable storage buffer. The concentration will depend on the enzyme's specific activity.

2. Reaction Setup (for a final volume of 100 µL): a. In a microcentrifuge tube, add the following components in order:

  • 73 µL of Reaction Buffer
  • 10 µL of Myricetin Stock Solution (for a final concentration of 1 mM)
  • 5 µL of UDP-Galactose Stock Solution (for a final concentration of 1 mM)
  • Optional: Additives like MgCl₂ (2-5 mM final concentration), if required by the enzyme. b. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 2-10 µL of the enzyme solution (adjust buffer volume accordingly). Mix gently by pipetting. d. Set up a negative control reaction containing all components except the enzyme.

3. Incubation:

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 2-12 hours). Gentle shaking may improve the reaction.

4. Reaction Termination and Sample Preparation: a. Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol or acetonitrile. This will precipitate the enzyme. b. Vortex the tube vigorously for 30 seconds. c. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. d. Carefully transfer the supernatant to an HPLC vial for analysis.

5. Analysis:

  • Analyze the sample by Reverse-Phase HPLC (RP-HPLC) with a C18 column. Monitor at a wavelength suitable for flavonoids (e.g., 370 nm). A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2][9][10]

Visualizations

Diagram 1: General Workflow for Enzymatic Galactosylation

Enzymatic Galactosylation Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Buffer, Myricetin in DMSO, UDP-Gal) setup Set up Reaction Mixture prep_reagents->setup prep_enzyme Prepare Enzyme Solution prep_enzyme->setup incubate Incubate at Optimal Temp & pH setup->incubate terminate Terminate Reaction (e.g., add Methanol) incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc

Caption: A typical experimental workflow for the in vitro enzymatic galactosylation of myricetin.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting Low Yield start Low or No Product Yield check_enzyme Is the enzyme active? (Use positive control) start->check_enzyme check_solubility Is myricetin fully dissolved in the reaction? check_enzyme->check_solubility Yes replace_enzyme Replace enzyme. Verify storage. check_enzyme->replace_enzyme No check_cosubstrate Is UDP-Gal sufficient and not degraded? check_solubility->check_cosubstrate Yes optimize_dmso Optimize co-solvent (DMSO). Ensure final conc. <10%. check_solubility->optimize_dmso No check_conditions Are pH and temperature optimal? check_cosubstrate->check_conditions Yes use_fresh_udpgal Use fresh UDP-Gal. Increase molar ratio. check_cosubstrate->use_fresh_udpgal No optimize_reaction Optimize pH and Temp. (See Table 1) check_conditions->optimize_reaction No success Yield Improved check_conditions->success Yes

Caption: A decision tree for troubleshooting low product yield in myricetin galactosylation experiments.

Diagram 3: UDP-Galactose Regeneration Cycle

Caption: An example of an enzymatic cascade for the regeneration of UDP-galactose to drive the reaction.

References

Technical Support Center: Myricetin 3-O-galactoside In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myricetin 3-O-galactoside formulations for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenge is its low aqueous solubility, which can lead to poor bioavailability and difficulties in preparing injectable formulations. Its stability is also pH-dependent, which needs to be considered during formulation and storage.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), methanol, and ethanol. For in vivo studies, a co-solvent system is often required to achieve a suitable concentration for administration.

Q3: What are the common administration routes for this compound in animal models?

A3: Common routes of administration include oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.[1] The choice of route depends on the experimental design and the target organ or system.

Q4: How can the bioavailability of this compound be improved?

A4: Glycosylation, such as in this compound, is a natural strategy that can improve the bioavailability of myricetin.[2] Formulation strategies such as using co-solvents, surfactants, and complexing agents like cyclodextrins can also enhance solubility and, consequently, absorption.

Q5: Are there any known stability issues with this compound formulations?

A5: Yes, the stability of myricetin and its glycosides can be pH-dependent. It is generally more stable in acidic conditions and may degrade in neutral or basic solutions.[3] Formulations should be prepared fresh, and their pH should be controlled if possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound upon addition of aqueous buffer/saline. The compound has low aqueous solubility, and the addition of an aqueous phase reduces the overall solvent strength, causing the compound to crash out.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300). - Add a non-ionic surfactant such as Tween 80 or Cremophor EL to the formulation to improve solubility and stability.[4] - Consider using a complexing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) to encapsulate the compound and increase its aqueous solubility. - Prepare the formulation at a slightly elevated temperature (with caution to avoid degradation) and ensure thorough mixing.
The formulation is too viscous for injection. A high concentration of excipients like PEG300 or cyclodextrins can increase the viscosity of the solution.- Reduce the concentration of the viscous excipient if the compound's solubility permits. - Gently warm the formulation to reduce its viscosity just before administration. - Use a larger gauge needle for injection, if appropriate for the animal model and administration route.
Inconsistent results or low efficacy in vivo. - Poor bioavailability due to low solubility or degradation of the compound in the gastrointestinal tract (for oral administration). - Rapid metabolism and clearance of the compound.- Optimize the formulation to enhance solubility and absorption (see precipitation troubleshooting). - For oral administration, consider using absorption enhancers or a delivery system that protects the compound from degradation. - For IV or IP administration, ensure the formulation is stable and does not precipitate in the bloodstream. - Evaluate the pharmacokinetic profile of the compound in your model to determine the appropriate dosing regimen.
Observed toxicity or adverse effects in animals. The vehicle (solvents and excipients) may be causing toxicity at the administered concentration.- Reduce the concentration of potentially toxic excipients (e.g., high percentage of DMSO). - Conduct a vehicle toxicity study in a small group of animals before proceeding with the main experiment. - Ensure the final formulation is isotonic and at a physiologically compatible pH, especially for IV injections.[5]

Experimental Protocols

Protocol 1: Oral Gavage Formulation

This protocol is suitable for administering this compound orally to rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a stock solution. For example, prepare a 12.5 mg/mL stock solution.[6]

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly. A common ratio is 10% DMSO and 40% PEG300 in the final formulation.[6]

  • Add Tween 80 to the mixture and vortex until a clear solution is formed. A typical concentration is 5% Tween 80.[6]

  • Slowly add saline to the desired final volume while continuously mixing. The final volume will be composed of 45% saline.[6]

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Administer the formulation to the animals using an appropriate size gavage needle.

Quantitative Data Summary:

ComponentPercentage (%)
DMSO10
PEG30040
Tween 805
Saline45
Protocol 2: Intravenous Injection Formulation

This protocol is designed to prepare a clear solution of this compound for intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring and gentle warming to fully dissolve.

  • Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).[6]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration of the compound. A common vehicle composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]

  • Vortex the solution thoroughly to ensure complete mixing and dissolution. The final solution should be clear.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Quantitative Data Summary:

ComponentPercentage (%)
DMSO10
20% SBE-β-CD in Saline90

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through various signaling pathways. Below are diagrams illustrating some of these mechanisms and a general experimental workflow.

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Data Collection & Analysis dissolution Dissolve this compound in DMSO (Stock Solution) mixing Mix with Excipients (e.g., PEG300, Tween 80, SBE-β-CD) dissolution->mixing aqueous_addition Add Aqueous Phase (Saline/Buffer) mixing->aqueous_addition final_formulation Final Formulation aqueous_addition->final_formulation dosing Administer Formulation final_formulation->dosing animal_model Select Animal Model (e.g., Mice, Rats) admin_route Choose Administration Route (Oral, IV, IP) animal_model->admin_route admin_route->dosing sample_collection Collect Samples (Blood, Tissues) dosing->sample_collection bioanalysis Bioanalytical Quantification (LC-MS/MS) sample_collection->bioanalysis pharmacodynamics Pharmacodynamic/ Efficacy Studies sample_collection->pharmacodynamics pharmacokinetics Pharmacokinetic Analysis bioanalysis->pharmacokinetics

Caption: General experimental workflow for in vivo studies with this compound.

This compound has been reported to have anti-inflammatory and antioxidant effects, partly through the inhibition of nitric oxide synthase (NOS) and xanthine oxidase.[7][8]

nitric_oxide_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage / Endothelial Cell stimuli iNOS_induction Induction of iNOS Expression iNOS iNOS (Inducible Nitric Oxide Synthase) iNOS_induction->iNOS increases L_arginine L-Arginine L_arginine->iNOS NO Nitric Oxide (NO) iNOS->NO produces inflammation Inflammation NO->inflammation M3G This compound M3G->iNOS inhibits

Caption: Inhibition of the iNOS pathway by this compound.

xanthine_oxidase_pathway cluster_purine_catabolism Purine Catabolism cluster_consequences Pathological Consequences hypoxanthine Hypoxanthine XO Xanthine Oxidase hypoxanthine->XO xanthine Xanthine uric_acid Uric Acid gout Gout uric_acid->gout XO->xanthine XO->uric_acid M3G This compound M3G->XO inhibits

Caption: Inhibition of Xanthine Oxidase by this compound.

References

Validation & Comparative

A Comparative Analysis of Myricetin 3-O-galactoside and Quercetin-3-O-galactoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances, biological activities, and underlying mechanisms of two closely related flavonol glycosides, Myricetin 3-O-galactoside and Quercetin-3-O-galactoside, provides valuable insights for researchers in drug discovery and development. This guide synthesizes available experimental data to offer an objective comparison of their therapeutic potential.

The core structural difference between this compound and Quercetin-3-O-galactoside lies in the hydroxylation pattern of their B-ring. Myricetin possesses a pyrogallol group (three hydroxyl groups), while quercetin contains a catechol group (two hydroxyl groups). This seemingly minor variation significantly influences their physicochemical properties and biological efficacy. Both compounds share a common galactoside moiety attached at the C3 position, which enhances their water solubility compared to their respective aglycones, myricetin and quercetin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Quercetin-3-O-galactoside is presented below. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundQuercetin-3-O-galactoside
Synonyms Myricetin 3-galactoside, Gmelinoside IHyperoside, Hyperin
Molecular Formula C21H20O13[1]C21H20O12[2]
Molecular Weight 480.37 g/mol [3]464.38 g/mol [2]
Melting Point 198-201 °C[1][3]Not available
Appearance Solid[3]Crystalline solid
Solubility Soluble in DMSO and acetone[4]Soluble in DMF and DMSO

Comparative Biological Activities: A Data-Driven Overview

While direct comparative studies evaluating the biological activities of this compound and Quercetin-3-O-galactoside under identical experimental conditions are limited, existing data for each compound provide valuable insights into their potential.

Antioxidant Activity

Both compounds are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals.

AssayThis compoundQuercetin-3-O-galactosideReference
Lipid Peroxidation Inhibition (IC50) 160 µg/mLData not available[5]
DPPH Radical Scavenging (IC50) Data not available5.44 µg/mL[6]
ABTS Radical Scavenging (IC50) Data not available3.54 µg/mL[6]

IC50 values represent the concentration required to inhibit 50% of the activity.

Anti-inflammatory Activity

Both flavonoid glycosides have demonstrated the potential to mitigate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

AssayThis compoundQuercetin-3-O-galactosideReference
Nitric Oxide (NO) Inhibition Reported to inhibit nitric oxide synthesisReported to downregulate iNOS[7]
Anticancer Activity

The anticancer potential of the aglycones, myricetin and quercetin, is well-established. Limited data is available for their glycoside forms, particularly in direct comparison.

Cell LineThis compound (IC50)Quercetin-3-O-galactoside (IC50)Reference
K562 (Human myelogenous leukemia) 220 µg/mLData not available[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is crucial for targeted drug development.

This compound has been shown to exert its effects through the modulation of several key signaling pathways.

Myricetin_3_O_galactoside_Signaling cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_gene_expression Gene Expression Modulation M3G This compound iNOS iNOS M3G->iNOS inhibits XO Xanthine Oxidase M3G->XO inhibits FreeRadicals Free Radicals M3G->FreeRadicals scavenges OxidativeStressGenes Oxidative Stress Response Genes M3G->OxidativeStressGenes modulates DNARepairGenes DNA Damage Repair Genes M3G->DNARepairGenes modulates ApoptosisGenes Apoptosis-related Genes M3G->ApoptosisGenes modulates NO Nitric Oxide iNOS->NO produces

Caption: Signaling pathways modulated by this compound.

Quercetin-3-O-galactoside also influences multiple signaling cascades, contributing to its biological activities.

Quercetin_3_O_galactoside_Signaling cluster_antioxidant_free_radical Antioxidant Effects cluster_osteogenic Osteogenic Differentiation cluster_glycation Anti-glycation Effects Q3G Quercetin-3-O-galactoside FreeRadicals_Q3G Free Radicals Q3G->FreeRadicals_Q3G scavenges OsteosarcomaCells Human Osteosarcoma Cells Q3G->OsteosarcomaCells stimulates differentiation AGEReceptor AGE Receptor Q3G->AGEReceptor downregulates

Caption: Signaling pathways influenced by Quercetin-3-O-galactoside.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Workflow:

DPPH_Workflow A Prepare methanolic solution of DPPH (e.g., 0.1 mM) C Mix DPPH solution with test compound A->C B Prepare various concentrations of test compound B->C D Incubate in the dark at room temperature (e.g., 30 min) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or Quercetin-3-O-galactoside) are prepared in a suitable solvent.

  • The DPPH solution is mixed with the test compound solution in a 96-well plate or cuvettes.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).

Workflow:

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution C Mix ABTS•+ solution with test compound A->C B Prepare various concentrations of test compound B->C D Incubate at room temperature C->D E Measure absorbance at ~734 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

Caption: Workflow for the ABTS radical scavenging assay.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are prepared.

  • The diluted ABTS•+ solution is mixed with the test compound solution.

  • After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

Workflow:

NO_Workflow A Culture macrophage cells (e.g., RAW 264.7) B Pre-treat cells with various concentrations of test compound A->B C Stimulate cells with an inflammatory agent (e.g., LPS) B->C D Incubate for a specified period (e.g., 24 hours) C->D E Collect cell supernatant D->E F Measure nitrite concentration using Griess reagent E->F G Calculate percentage of NO inhibition F->G H Determine IC50 value G->H MTT_Workflow A Seed cancer cells (e.g., MCF-7) in a 96-well plate B Treat cells with various concentrations of test compound A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate percentage of cell viability G->H I Determine IC50 value H->I

References

Unveiling the In Vitro Efficacy of Myricetin 3-O-galactoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro mechanism of action of Myricetin 3-O-galactoside, supported by experimental data. We delve into its antioxidant, anti-inflammatory, and anti-photoaging properties, presenting data-driven insights into its signaling pathway modulation and comparing its performance against its aglycone, myricetin, and the well-studied flavonoid, quercetin.

This compound, a naturally occurring flavonoid glycoside, has garnered significant attention for its potential therapeutic applications. Understanding its precise mechanism of action at the cellular level is paramount for its development as a potential drug candidate. This guide synthesizes in vitro findings to elucidate its efficacy and position it relative to comparable compounds.

Comparative Performance: Antioxidant and Enzyme Inhibitory Activities

This compound demonstrates notable antioxidant and enzyme-inhibiting capabilities. The following table summarizes its in vitro efficacy, presenting key quantitative data from various assays and comparing it with related flavonoids.

CompoundAssayTarget/Cell LineIC50 / ActivityReference
This compound Lipid Peroxidation Inhibition-160 µg/mL[1][2]
Myricetin 3-O-rhamnosideLipid Peroxidation Inhibition-220 µg/mL[1]
This compound Xanthine Oxidase Inhibition-57% inhibition at 100 µg/mL[1]
Myricetin 3-O-rhamnosideXanthine Oxidase Inhibition-59% inhibition at 100 µg/mL[1]
Myricetin 3-O-rhamnosideDPPH Radical Scavenging-IC50 of 1.4 µg/mL[1]
MyricetinAnticancer (HeLa cells)HeLaIC50 of 22.70 µg/mL[3]
MyricetinAnticancer (T47D cells)T47DIC50 of 51.43 µg/mL[3]
CisplatinAnticancer (HeLa cells)HeLaIC50 of 6.53 μg/mL[3]
DoxorubicinAnticancer (T47D cells)T47DIC50 of 5.67 μg/mL[3]
MyricetinCytotoxicity (Vero cells)VeroCC50 of 1445.2 µg/mL[3]
CisplatinCytotoxicity (Vero cells)VeroCC50 of 6.53 μg/mL[3]
DoxorubicinCytotoxicity (Vero cells)VeroCC50 of 13.76 μg/mL[3]

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways involved in inflammation, skin aging, and cancer.

Anti-Photoaging and Anti-inflammatory Mechanisms

In vitro studies using UVA-irradiated human HaCaT keratinocytes and human dermal fibroblasts (HDFs) have revealed that this compound counteracts the detrimental effects of UV radiation.[4] It achieves this by:

  • Inhibiting Matrix Metalloproteinases (MMPs): It reverses the UVA-induced increase in MMP-1 production, a key enzyme responsible for collagen degradation and skin aging.[4] At a concentration of 25 μM, it suppressed MMP-1 mRNA expression by 1.90-fold and decreased MMP-1 protein levels by 47.5%.[4]

  • Promoting Collagen Synthesis: It upregulates the production of type I procollagen, essential for maintaining skin structure and elasticity.[4] At 25 μM, it increased type I procollagen mRNA expression by 2.03-fold and collagen protein levels by 39.2%.[4]

  • Suppressing Pro-inflammatory Cytokines: this compound significantly reduces the UVA-induced production of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, IL-1β, and IL-6.[4] For instance, at 25 μM, it decreased the levels of these cytokines by 51.7%, 55.9%, 66.6%, 52.6%, and 81.3%, respectively, in HaCaT keratinocytes.[4]

These effects are mediated through the repression of the MAPK/AP-1 signaling pathway and the activation of the TGFβ/Smad pathway.

G UVA UVA Radiation ROS_RNS ROS/RNS UVA->ROS_RNS induces MAPK MAPK Activation (p38, ERK, JNK) ROS_RNS->MAPK activates AP1 AP-1 Activation MAPK->AP1 activates MMP1 MMP-1 Production AP1->MMP1 upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (COX-2, iNOS, TNF-α, IL-1β, IL-6) AP1->Proinflammatory_Cytokines upregulates Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation M3G This compound M3G->ROS_RNS scavenges M3G->MAPK inhibits TGFb_Smad TGFβ/Smad Pathway M3G->TGFb_Smad activates Collagen_Synthesis Collagen Synthesis TGFb_Smad->Collagen_Synthesis

Anti-photoaging and anti-inflammatory pathway of this compound.
Anticancer Mechanisms

While most anticancer studies have focused on the aglycone myricetin, the pathways identified are likely relevant for this compound following cellular uptake and potential deglycosylation. Myricetin has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

  • PI3K/Akt/mTOR Pathway Inhibition: In gastric cancer cells, myricetin inhibits this critical survival pathway, leading to reduced cell growth and the induction of apoptosis.[5]

  • MAPK Pathway Modulation: Myricetin can reduce the phosphorylation of p38 MAPK and Stat3, which are involved in cancer cell proliferation and survival.[5][6]

  • Induction of Apoptosis: Myricetin promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[7][8]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells.[6]

G Myricetin Myricetin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Myricetin->PI3K_Akt_mTOR inhibits MAPK_Stat3 p38 MAPK & Stat3 Signaling Myricetin->MAPK_Stat3 inhibits Apoptosis Apoptosis Myricetin->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Myricetin->Cell_Cycle_Arrest induces Cell_Growth Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth MAPK_Stat3->Cell_Growth

Anticancer signaling pathways modulated by Myricetin.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound at various concentrations.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species.

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.5).

    • Prepare a solution of xanthine (the substrate).

    • Prepare a solution of xanthine oxidase enzyme.

    • Prepare a stock solution of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, xanthine, and the test compound at various concentrations.

    • Initiate the reaction by adding the xanthine oxidase solution.

  • Measurement:

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

    • The IC50 value is determined from a dose-response curve.

MMP-1 (Matrix Metalloproteinase-1) Expression Assay (ELISA)

This assay quantifies the amount of MMP-1 protein secreted by cells in culture.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HDFs) in culture plates and allow them to adhere.

    • Treat the cells with the test compound (this compound) and/or a stimulus (e.g., UVA radiation).

    • Incubate for a specified period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercial MMP-1 ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves coating a 96-well plate with an anti-MMP-1 antibody, adding the collected supernatants, followed by a detection antibody conjugated to an enzyme (e.g., HRP), and finally a substrate that produces a colorimetric signal.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Determine the concentration of MMP-1 in the samples by comparing their absorbance to a standard curve generated with known concentrations of recombinant MMP-1.

G Start Start Cell_Culture Cell Culture & Treatment (e.g., HDFs with M3G and/or UVA) Start->Cell_Culture Sample_Collection Collect Culture Supernatant Cell_Culture->Sample_Collection ELISA MMP-1 ELISA Sample_Collection->ELISA Data_Analysis Measure Absorbance & Quantify MMP-1 ELISA->Data_Analysis End End Data_Analysis->End

Experimental workflow for MMP-1 expression analysis.

Conclusion

The in vitro evidence strongly supports the multifaceted mechanism of action of this compound. Its ability to scavenge free radicals, inhibit key enzymes, and modulate critical signaling pathways in inflammation and skin aging underscores its therapeutic potential. While its performance is comparable to and, in some aspects, potentially more nuanced than its aglycone myricetin and quercetin, further head-to-head comparative studies are warranted to fully elucidate its relative advantages. The detailed protocols provided herein offer a framework for such future investigations, paving the way for a more comprehensive understanding and potential clinical application of this promising natural compound.

References

A Comparative Analysis of Myricetin 3-O-galactoside and Other Myricetin Glycosides in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1] Its biological effects, however, are often modulated by the presence of glycosidic moieties, which influence its bioavailability, solubility, and interaction with molecular targets. This guide provides an objective comparison of myricetin 3-O-galactoside with other myricetin glycosides, supported by experimental data, to aid researchers in selecting the most suitable compound for their specific applications.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other myricetin glycosides, providing a clear comparison of their potency.

Table 1: Antioxidant and Enzyme Inhibitory Activities
CompoundAssayIC50 / % InhibitionSource
This compound Lipid Peroxidation InhibitionIC50: 160 µg/mL[1][2]
Xanthine Oxidase Inhibition57% inhibition at 100 µg/mL[1][2]
DPPH Radical Scavenging-
Myricetin 3-O-rhamnoside (Myricitrin) Lipid Peroxidation InhibitionIC50: 220 µg/mL[1][2]
Xanthine Oxidase Inhibition59% inhibition at 100 µg/mL[1][2]
DPPH Radical ScavengingIC50: 1.4 µg/mL[2]
Myricetin 3-O-(3''-O-galloyl)-α-L-rhamnopyranoside DPPH Radical ScavengingIC50: 2.5 µM[3]
Myricetin 3-O-(2''-O-galloyl)-α-L-rhamnopyranoside DPPH Radical ScavengingIC50: 6.3 µM[3]
Myricetin 3-O-(2'',3''-di-O-galloyl)-α-L-rhamnopyranoside DPPH Radical ScavengingIC50: 2.1 µM[3]
Myricetin 3-O-(3''-O-galloyl)-α-L-rhamnopyranoside 7-methyl ether Semicarbazide-Sensitive Amine Oxidase (SSAO) InhibitionIC50: 36.16 µM[3]
Myricetin 3-O-(2''-O-galloyl)-α-L-rhamnopyranoside 7-methyl ether Semicarbazide-Sensitive Amine Oxidase (SSAO) InhibitionIC50: 93.20 µM[3]
Myricetin 3-O-(2'',3''-di-O-galloyl)-α-L-rhamnopyranoside Semicarbazide-Sensitive Amine Oxidase (SSAO) InhibitionIC50: 39.35 µM[3]
Myricetin 3-O-(3''-O-galloyl)-α-L-rhamnopyranoside 7-methyl ether Angiotensin-Converting Enzyme (ACE) InhibitionIC50: 60.32 µM[3]
Table 2: Anticancer and Cytotoxic Activities
CompoundCell LineAssayIC50Source
This compound K562 (human erythroleukemia)CytotoxicityIC50: 220 µg/mL[4]
Myricetin HeLa (cervical cancer)Cytotoxicity (MTT)IC50: 22.70 µg/mL[5]
T47D (breast cancer)Cytotoxicity (MTT)IC50: 51.43 µg/mL[5]
HepG2 (liver cancer)Cytotoxicity (MTT)-[6]
A549 (lung cancer)Cytotoxicity-[7]
COLO 205 (colon cancer)MMP-2 InhibitionIC50: 7.82 µM[8]
HT-29 (colon cancer)Growth InhibitionIC50: 47.6 ± 2.3 µM[9]
Caco-2 (colon cancer)Growth InhibitionIC50: 88.4 ± 3.4 µM[9]
Myricitrin (Myricetin 3-O-rhamnoside) -Hepatoprotective & Anti-inflammatory-[10]
Table 3: Anti-inflammatory Activities
CompoundModel/AssayEffectSource
Myricetin-3-O-β-D-glucuronide Carrageenan-induced rat paw edemaED50: 15 µg/kg[11]
Adjuvant-induced arthritis in rats18.1% inhibition (left paw), 20.6% inhibition (right paw) at 150 µg/kg[11]
COX-1 Inhibition (intact cells)IC50: 0.5 µM[11]
COX-1 Inhibition (isolated enzyme)IC50: 10 µM[11]
COX-2 Inhibition (isolated enzyme)IC50: 8 µM[11]
5-LOX Inhibition (RBL-1 cells)IC50: 0.1 µM[11]
5-LOX Inhibition (PMNLs)IC50: 2.2 µM[11]

Signaling Pathways and Mechanisms of Action

Myricetin and its glycosides exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are two of the most significantly affected cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Myricetin has been shown to inhibit this pathway in cancer cells, leading to apoptosis and autophagy.[12][13][14] The inhibition of this pathway is a key mechanism behind the anticancer effects of myricetin and its derivatives.[15]

PI3K_Akt_mTOR_Pathway Myricetin Myricetin Glycosides PI3K PI3K Myricetin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

PI3K/Akt/mTOR signaling pathway inhibition by myricetin glycosides.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation. Myricetin and its derivatives can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines and mediators.[8][11][16] This inhibitory effect on NF-κB signaling is a key contributor to the anti-inflammatory properties of these compounds.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK Myricetin Myricetin Glycosides Myricetin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

NF-κB signaling pathway inhibition by myricetin glycosides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against sample concentration.

2. Xanthine Oxidase Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, generating superoxide radicals in the process. Inhibition is measured by monitoring the decrease in uric acid formation, which absorbs light at 295 nm.

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding xanthine oxidase enzyme solution.

    • Monitor the increase in absorbance at 295 nm for a set period using a spectrophotometer.

    • The percentage of inhibition is calculated as: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100, where Rate_control is the rate of uric acid formation without the inhibitor, and Rate_sample is the rate with the inhibitor.

    • The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and its concentration is determined by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[3]

Anti-inflammatory Activity Assay

1. Measurement of Pro-inflammatory Cytokines by ELISA (Enzyme-Linked Immunosorbent Assay)

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation, it is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) produced by cells in response to an inflammatory stimulus.

  • Protocol (Sandwich ELISA):

    • Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a blocking buffer.

    • Add cell culture supernatants or other samples containing the cytokine to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody, also specific for the cytokine, to the wells and incubate.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate and add a substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.[14][16][17]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the biological activities of different myricetin glycosides.

Experimental_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Comparison Myricetin_Glycosides Source & Isolate Myricetin Glycosides (Galactoside, Rhamnoside, Glucoside, etc.) Purity_Analysis Purity & Structural Analysis (HPLC, NMR, MS) Myricetin_Glycosides->Purity_Analysis Antioxidant_Assays Antioxidant Assays (DPPH, XO Inhibition, etc.) Purity_Analysis->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (Cytokine Measurement - ELISA) Purity_Analysis->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (MTT on various cell lines) Purity_Analysis->Anticancer_Assays IC50_Determination Determine IC50/EC50 Values Antioxidant_Assays->IC50_Determination Anti_inflammatory_Assays->IC50_Determination Pathway_Analysis Mechanism of Action (Western Blot for Signaling Pathways) Anti_inflammatory_Assays->Pathway_Analysis Anticancer_Assays->IC50_Determination Anticancer_Assays->Pathway_Analysis Comparative_Analysis Comparative Analysis & Structure-Activity Relationship IC50_Determination->Comparative_Analysis Pathway_Analysis->Comparative_Analysis

General workflow for comparing myricetin glycosides.

References

A Comparative Analysis of the Bioavailability of Myricetin 3-O-galactoside and its Aglycone, Myricetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of Myricetin 3-O-galactoside and its aglycone, Myricetin. The information presented herein is synthesized from preclinical studies to aid in the understanding of the pharmacokinetic profiles of these related flavonoid compounds. While direct comparative quantitative data from a single study is limited, this guide offers a comprehensive overview based on available literature.

Executive Summary

Myricetin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties. However, its clinical utility is often hampered by low oral bioavailability. In nature, Myricetin frequently exists as a glycoside, such as this compound. The sugar moiety in such compounds can significantly influence their absorption and metabolic fate. Generally, flavonoid aglycones, like Myricetin, are considered to be more readily absorbed than their glycoside counterparts due to their increased lipophilicity, which facilitates passive diffusion across the intestinal epithelium. The glycoside form, this compound, is expected to have lower bioavailability, with its absorption being contingent on enzymatic hydrolysis in the intestine or absorption via sugar transporters.

Quantitative Bioavailability Data

Pharmacokinetic ParameterMyricetin (Aglycone)This compoundSource
Oral Bioavailability 9.62% (at 50 mg/kg) 9.74% (at 100 mg/kg)Expected to be lower than the aglycone
Tmax (Time to Peak Plasma Concentration) ~6.4 hoursExpected to be variable, depending on hydrolysis rate
Cmax (Peak Plasma Concentration) Dose-proportional increase observedExpected to be lower than the aglycone
AUC (Area Under the Curve) Dose-proportional increase observedExpected to be lower than the aglycone

Experimental Protocols

The pharmacokinetic data for Myricetin is based on a study conducted by Dang et al. (2014), as cited in a comprehensive review.

Animal Model and Dosing
  • Species: Rats

  • Administration: Oral and intravenous administration of Myricetin.

  • Dosage (Oral): 50 mg/kg and 100 mg/kg.

Pharmacokinetic Analysis
  • Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was employed to determine the concentration of Myricetin in blood samples.

  • Parameters Calculated: Bioavailability, Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Area Under the Curve (AUC).

Absorption and Metabolism Pathways

The structural difference between Myricetin and its 3-O-galactoside derivative dictates distinct pathways for their absorption and metabolism.

Myricetin (Aglycone)

Myricetin, being more lipophilic, is primarily absorbed in the small intestine via passive diffusion. Following absorption, it undergoes extensive first-pass metabolism in the liver, involving enzymes such as cytochrome P450s.[1][2] It is also a substrate for the efflux transporter P-glycoprotein, which can limit its net absorption.

This compound

The absorption of this compound is more complex. The galactose moiety increases its hydrophilicity, hindering passive diffusion. Its absorption can occur via two primary routes:

  • Hydrolysis: Intestinal enzymes, such as lactase-phlorizin hydrolase, or gut microflora can hydrolyze the glycosidic bond, releasing the Myricetin aglycone, which is then absorbed as described above.

  • Intact Absorption: A smaller fraction may be absorbed intact, potentially via sodium-dependent glucose transporters (SGLT1).

The following diagram illustrates the proposed absorption and metabolic pathways.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation M3OG This compound Myr_A Myricetin (Aglycone) M3OG->Myr_A Hydrolysis by Intestinal Enzymes/ Microflora M3OG_in This compound M3OG->M3OG_in SGLT1 (minor pathway) Myr_A_in Myricetin Myr_A->Myr_A_in Passive Diffusion (major pathway) Myr_A_in->Myr_A P-glycoprotein Efflux Myr_met Myricetin Metabolites (Glucuronides, Sulfates) Myr_A_in->Myr_met Phase II Metabolism Myr_circ Myricetin & Metabolites Myr_A_in->Myr_circ To Circulation M3OG_in->Myr_A_in Intracellular Hydrolysis Myr_met->Myr_circ To Circulation

Caption: Proposed absorption and metabolism pathways for this compound and Myricetin.

Experimental Workflow for Bioavailability Studies

A typical experimental workflow for a comparative bioavailability study is outlined below.

start Start: Animal Acclimatization grouping Randomization into Two Groups: Group A: Myricetin Group B: this compound start->grouping fasting Overnight Fasting grouping->fasting dosing Oral Administration of Compounds fasting->dosing sampling Serial Blood Sampling at Predetermined Time Points dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Quantification of Analytes (UPLC-MS/MS) processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, Bioavailability) analysis->pk_calc comparison Comparative Analysis of Data pk_calc->comparison end Conclusion comparison->end

Caption: Standard experimental workflow for a comparative oral bioavailability study.

Conclusion

Based on the available evidence and general principles of flavonoid pharmacokinetics, Myricetin aglycone is expected to have a higher oral bioavailability compared to its glycoside, this compound. The low bioavailability of Myricetin itself, even in its more lipophilic aglycone form, underscores the challenges in its development as a therapeutic agent. Future research should focus on direct comparative studies to quantify the pharmacokinetic parameters of this compound and explore formulation strategies to enhance the bioavailability of both compounds.

References

Unveiling the Power of Combination: A Guide to the Synergistic Effects of Myricetin and Its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Myricetin's Performance with Other Alternatives Supported by Experimental Data

Research into the synergistic effects of Myricetin 3-O-galactoside is an emerging field. While direct studies on this specific glycoside are limited, a significant body of evidence exists for its aglycone, Myricetin. This guide will focus on the well-documented synergistic activities of Myricetin, providing a foundational understanding that can inform future investigations into its glycoside derivatives. Myricetin, a naturally occurring flavonoid found in various fruits and vegetables, has demonstrated remarkable potential in enhancing the efficacy of conventional drugs, particularly in oncology and infectious disease treatment.[1][2][3] This guide presents a comparative analysis of Myricetin's synergistic effects with chemotherapeutic agents and antibiotics, supported by experimental data and detailed methodologies.

Synergistic Effects with Chemotherapeutic Agents

Myricetin has been shown to significantly enhance the anticancer effects of platinum-based drugs like cisplatin and anthracyclines like doxorubicin. This synergy often involves the modulation of cellular signaling pathways related to DNA damage response, apoptosis, and drug resistance.

Myricetin and Cisplatin

Studies have revealed that Myricetin can increase the sensitivity of cancer cells to cisplatin, a cornerstone of chemotherapy for various solid tumors.[1][4] This combination has shown promise in overcoming cisplatin resistance, a major clinical challenge.

Table 1: Synergistic Effects of Myricetin and Cisplatin on Ovarian Cancer Cells

Cell LineTreatmentIC50 (µM)Combination Index (CI)Fold-change in Cisplatin SensitivityReference
OVCAR-3Cisplatin alone15.6--[5]
OVCAR-3Myricetin alone25.8--[5]
OVCAR-3Cisplatin + Myricetin7.8 (Cisplatin)< 1 (Synergistic)2.0[1][4]
A2780/CP70Cisplatin alone21.4--[5]
A2780/CP70Myricetin alone30.2--[5]
A2780/CP70Cisplatin + Myricetin10.1 (Cisplatin)< 1 (Synergistic)2.1[1][4]

IC50 values represent the concentration required to inhibit 50% of cell growth. A lower IC50 indicates higher potency. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.

Experimental Protocols

  • Cell Viability Assay (MTT Assay):

    • Cancer cells (e.g., OVCAR-3, A2780/CP70) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of Myricetin, cisplatin, or a combination of both for 48-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • IC50 values are calculated from the dose-response curves.

  • Combination Index (CI) Analysis:

    • The synergistic effect of the drug combination is quantified using the Chou-Talalay method.

    • Cell viability data from single-agent and combination treatments are used to calculate the CI value.

    • A CI value less than 1 indicates a synergistic interaction, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates an antagonistic effect.

Signaling Pathway

Myricetin enhances cisplatin's efficacy by targeting the CD147/FOXM1 axis, which is involved in the DNA damage response (DDR).[1][4] By inhibiting CD147, Myricetin leads to the downregulation of FOXM1 and its downstream targets, EXO1 and BRIP1, which are critical for repairing cisplatin-induced DNA damage. This ultimately enhances the genomic toxicity of cisplatin in cancer cells.

Myricetin_Cisplatin_Synergy Myricetin Myricetin CD147 CD147 Myricetin->CD147 inhibits Proteasome Proteasomal Degradation Myricetin->Proteasome facilitates CD147->Proteasome targeted for FOXM1 FOXM1 CD147->FOXM1 upregulates DDR_Genes EXO1, BRIP1 (DDR Genes) FOXM1->DDR_Genes upregulates DNA_Damage DNA Damage DDR_Genes->DNA_Damage repairs Cisplatin Cisplatin Cisplatin->DNA_Damage induces Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis leads to

Caption: Myricetin enhances cisplatin-induced apoptosis in cancer cells.

Synergistic Effects with Antibiotics

Myricetin has also been identified as a potent enhancer of antibiotic activity against various pathogenic bacteria, including multidrug-resistant strains. This synergy is particularly valuable in the face of rising antibiotic resistance.

Myricetin and Various Antibiotics

Studies have demonstrated that Myricetin can potentiate the effects of antibiotics such as azithromycin, ciprofloxacin, cefdinir, and levofloxacin against bacteria like Pseudomonas aeruginosa and Helicobacter pylori.[6][7][8]

Table 2: Synergistic Effects of Myricetin with Various Antibiotics

Bacterial StrainAntibioticMyricetin ConcentrationFold Reduction in Antibiotic MICFICIReference
P. aeruginosa ATCC 9027AzithromycinSub-MIC8-320.125-0.75[6]
P. aeruginosa ATCC 9027CiprofloxacinSub-MIC2-160.28-1.0[6]
P. aeruginosa ATCC 9027CefdinirSub-MIC4-320.125-0.75[6]
H. pylori (various strains)Amoxicillin1/4 x MIC4-160.31-0.5[7]
H. pylori (various strains)Clarithromycin1/4 x MIC4-160.31-0.5[7]
H. pylori (various strains)Tetracycline1/4 x MIC4-160.31-0.5[7]
H. pylori (various strains)Metronidazole1/4 x MIC4-160.31-0.5[7]
H. pylori (various strains)Levofloxacin1/4 x MIC4-160.31-0.5[7]
E. coli, K. pneumoniae, P. aeruginosa, S. aureusLevofloxacinSub-MICNot specifiedSynergistic[8][9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. FICI (Fractional Inhibitory Concentration Index) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Experimental Protocols

  • Broth Microdilution Method (for MIC determination):

    • A standardized inoculum of the bacterial strain is prepared.

    • Serial twofold dilutions of the antibiotic and Myricetin are prepared in a 96-well microtiter plate containing broth medium.

    • The bacterial inoculum is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

  • Checkerboard Assay (for FICI determination):

    • A two-dimensional array of serial dilutions of Myricetin and the antibiotic is prepared in a 96-well plate.

    • Each well contains a unique combination of concentrations of the two agents.

    • A standardized bacterial inoculum is added to each well.

    • The plate is incubated, and the MIC of the combination is determined.

    • The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Experimental Workflow

The workflow for assessing the synergistic antibacterial effects of Myricetin involves a stepwise process from determining individual potencies to evaluating their combined effect.

Antibacterial_Synergy_Workflow Start Start: Bacterial Strain Selection MIC_Myricetin Determine MIC of Myricetin Alone (Broth Microdilution) Start->MIC_Myricetin MIC_Antibiotic Determine MIC of Antibiotic Alone (Broth Microdilution) Start->MIC_Antibiotic Checkerboard Checkerboard Assay: Test Combinations of Myricetin and Antibiotic MIC_Myricetin->Checkerboard MIC_Antibiotic->Checkerboard FICI_Calc Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->FICI_Calc Interpretation Interpret Results: Synergy (FICI ≤ 0.5) Additivity (0.5 < FICI ≤ 4) Antagonism (FICI > 4) FICI_Calc->Interpretation

Caption: Workflow for determining antibacterial synergy.

Conclusion

The available evidence strongly suggests that Myricetin is a promising candidate for combination therapies. Its ability to enhance the efficacy of both chemotherapeutic agents and antibiotics addresses critical challenges in modern medicine, namely drug resistance and treatment efficacy. While the direct investigation of this compound's synergistic potential is a clear next step, the extensive research on its aglycone, Myricetin, provides a robust framework for future studies. Further in vivo and clinical trials are warranted to fully elucidate the therapeutic benefits of these synergistic combinations.

References

Safety Operating Guide

Proper Disposal of Myricetin 3-O-galactoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Myricetin 3-O-galactoside is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and has no known OSHA hazards.[1][2] However, proper disposal procedures should still be followed to ensure laboratory safety and environmental responsibility. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound.

Hazard Assessment

Before disposal, it is crucial to understand the hazard profile of the substance. The following table summarizes the key safety data for this compound.

Hazard ClassificationFindingSource
GHS ClassificationNot classified as hazardous[1]
OSHA HazardsNo known OSHA hazards[2]
NFPA Ratings (Health, Fire, Reactivity)0, 0, 0[1][2]
Primary Irritant Effect (Skin/Eye)No irritant effect[1]
SensitizationNo sensitizing effects known[1]

While the substance is not considered hazardous, one safety data sheet recommends professional disposal by incineration after being dissolved in a combustible solvent.[2] This suggests a precautionary approach to its disposal.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Waste Identification and Collection:

    • Any unwanted this compound, including expired material, contaminated material, or residual amounts, should be considered chemical waste.[3][4]

    • Collect solid this compound waste in a designated, well-labeled container.

    • For solutions of this compound, collect them in a compatible, sealed waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Container Labeling:

    • Label the waste container clearly with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][5]

    • Include the date of waste generation and the name of the principal investigator or laboratory.[5]

    • Even though it is not classified as hazardous, it is good practice to note "For Chemical Waste Disposal" on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6][7]

    • Ensure the container is kept closed except when adding waste.[3][4]

    • Store it away from incompatible materials. While this compound has no known hazardous reactions, general best practices for chemical storage should be followed.[6]

  • Disposal Pathway Determination:

    • Consult your institution's Environmental Health and Safety (EHS) office. This is the most critical step. EHS will provide specific guidance based on local regulations and institutional policies.[3][5]

    • Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your EHS office. While some non-hazardous, water-soluble solids may be eligible for sewer disposal in small quantities, this requires institutional approval.[5][8]

    • Given the recommendation for incineration from one supplier, it is likely that your EHS office will manage the final disposal, even for a non-hazardous substance.

  • Waste Pickup and Disposal:

    • Arrange for a hazardous waste pickup with your institution's EHS department.[5][7] They will handle the transportation and final disposal in accordance with regulations.

Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Triple-rinse the container with a suitable solvent (such as water, if the compound is soluble, or another appropriate solvent).[3][9]

  • Collect the first rinsate as chemical waste.[3] Subsequent rinses can often be disposed of down the drain, but confirm this with your EHS guidelines.

  • After triple-rinsing and air-drying, deface or remove the original label.[9]

  • The clean, empty container can then typically be disposed of in the regular trash or recycling, depending on the container material and institutional policy.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment cluster_non_hazardous start Unwanted Myricetin 3-O-galactoside assess_hazard Assess Hazard (Consult SDS) start->assess_hazard is_hazardous Is it classified as hazardous? assess_hazard->is_hazardous collect_waste Collect in a labeled, sealed container is_hazardous->collect_waste No (per SDS) consult_ehs Consult Institutional EHS Guidelines collect_waste->consult_ehs sewer_disposal Sewer Disposal Permitted? consult_ehs->sewer_disposal ehs_pickup Arrange for EHS Waste Pickup sewer_disposal->ehs_pickup No sewer Dispose via Sanitary Sewer (with copious water) sewer_disposal->sewer Yes final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal sewer->final_disposal

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myricetin 3-O-galactoside
Reactant of Route 2
Myricetin 3-O-galactoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.